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[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Documentation Hub

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  • Product: [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile
  • CAS: 74599-36-3

Core Science & Biosynthesis

Foundational

The Synthon Paradigm: An In-Depth Technical Guide on[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Executive Summary In the landscape of modern drug discovery and heterocyclic chemistry, [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) stands out as a highly versatile bifunctional synthon[1]. Charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and heterocyclic chemistry, [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) stands out as a highly versatile bifunctional synthon[1]. Characterized by its dual nucleophilic centers—an exocyclic primary amine and a thioether-linked active methylene group—this compound is a critical building block for the synthesis of complex, fused heterocyclic scaffolds. By serving as the immediate precursor to [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, it enables the rapid generation of libraries targeting antimicrobial, antiviral, and anticancer pathways[2][3].

This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and a self-validating synthetic protocol designed for high-yield isolation in pharmaceutical laboratories.

Molecular Architecture and Physicochemical Properties

The utility of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is rooted in its highly polarized structure. The 1,2,4-triazole core provides a rigid, electron-deficient framework, while the thioacetonitrile moiety introduces a site for facile carbanion generation under basic conditions.

To facilitate rapid assay design and computational modeling, the core quantitative properties of the compound are summarized below[1]:

PropertyValue / Description
IUPAC Name 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
CAS Registry Number 74599-36-3
Molecular Formula C₄H₅N₅S
Molecular Weight 155.18 g/mol
Exact Mass 155.0265 Da
Topological Polar Surface Area (TPSA) ~101.5 Ų
Hydrogen Bond Donors / Acceptors 1 / 5
Rotatable Bonds 3
Physical Appearance Crystalline solid
Optimal Storage 2-8°C, inert atmosphere, protected from light

Synthetic Blueprint: S-Alkylation Methodology

The synthesis of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile relies on the regioselective S-alkylation of 4-amino-4H-1,2,4-triazole-3-thiol using chloroacetonitrile[3].

Mechanistic Causality

The starting material, 4-amino-4H-1,2,4-triazole-3-thiol, possesses two potential nucleophilic sites: the thiol group (–SH) and the amino group (–NH₂). The experimental choice of a mild base (such as anhydrous K₂CO₃) is critical. The thiol group is significantly more acidic (pKa ~7.5) than the amino group. K₂CO₃ selectively deprotonates the thiol to form a highly nucleophilic, soft thiolate anion. According to Hard-Soft Acid-Base (HSAB) theory, this soft thiolate preferentially attacks the soft electrophilic carbon of chloroacetonitrile via an S_N2 mechanism, completely bypassing unwanted N-alkylation side reactions.

Synthesis A 4-Amino-4H-1,2,4- triazole-3-thiol D Thiolate Intermediate A->D Deprotonation B Chloroacetonitrile B->D SN2 Attack C Base (K2CO3) Solvent (EtOH) C->D Catalysis E Target Synthon D->E Workup

Fig 1. S-alkylation workflow for[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; built-in Quality Control (QC) checkpoints ensure that the researcher can validate the success of the transformation before proceeding to downstream cyclizations.

Reagents:

  • 4-Amino-4H-1,2,4-triazole-3-thiol (1.0 equiv, 10 mmol, 1.16 g)

  • Chloroacetonitrile (1.1 equiv, 11 mmol, 0.83 g)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv, 15 mmol, 2.07 g)

  • Absolute Ethanol (30 mL)

Step-by-Step Procedure:

  • Thiolate Generation: Suspend 4-amino-4H-1,2,4-triazole-3-thiol in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer. Add anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes.

    • Causality: This incubation period ensures complete deprotonation of the thiol, maximizing the concentration of the active nucleophile.

  • Electrophile Addition: Place the flask in an ice bath (0-5°C). Add chloroacetonitrile dropwise over 10 minutes.

    • Causality: Chloroacetonitrile is a highly reactive alkylating agent. Dropwise addition controls the local concentration, mitigating exothermic spikes and preventing dialkylation.

  • Reflux & Monitoring: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 4 to 6 hours[3].

    • QC Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Eluent: Ethyl Acetate/Hexane 7:3). The reaction is complete when the starting thiol spot (visualized via UV or iodine) disappears.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of crushed ice/water while stirring vigorously. A solid precipitate will form.

  • Isolation & Purification: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water to remove residual K₂CO₃ and KCl salts. Recrystallize the crude product from hot ethanol.

    • QC Checkpoint 2 (Spectral Validation): Analyze the purified crystals. LC-MS should yield an [M+H]⁺ peak at m/z 156.0. ¹H NMR (DMSO-d₆) must show the disappearance of the –SH proton (typically >13 ppm) and the appearance of a distinct singlet integrating to 2H at ~4.0-4.2 ppm, confirming the successful installation of the –S-CH₂-CN group.

Reactivity and Downstream Applications

The true value of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile lies in its capacity to undergo intramolecular cyclizations, acting as a gateway to highly bioactive fused ring systems[2].

Pathway A: Thorpe-Ziegler Cyclization

When treated with a strong base (e.g., sodium ethoxide), the active methylene group adjacent to the nitrile is deprotonated. The resulting carbanion attacks the electrophilic carbon of the nitrile group (or undergoes condensation with external aldehydes followed by cyclization), leading to the formation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines [3]. These scaffolds are heavily investigated for their potent antiviral properties, particularly against RNA viruses.

Pathway B: Dehydrative Cyclocondensation

Reaction of the synthon with aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃) triggers a dehydrative ring closure. The primary amine condenses with the activated carbonyl, followed by cyclization involving the thioether linkage, yielding [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles [2]. This class of molecules exhibits profound antifungal and anticancer activities by acting as bioisosteres that intercalate with target enzymes.

Pathways A [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile B Thorpe-Ziegler Cyclization A->B Base Catalysis C Condensation (POCl3 / Acids) A->C Dehydration D [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines B->D Ring Closure E [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles C->E Ring Closure

Fig 2. Downstream cyclization pathways to bioactive fused heterocyclic scaffolds.

Conclusion[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is more than a simple thioether; it is a meticulously designed chemical linchpin. By mastering the regioselective S-alkylation protocol and understanding the mechanistic drivers of its downstream cyclizations, drug development professionals can efficiently unlock vast libraries of triazolo-thiadiazines and triazolo-thiadiazoles. Rigorous adherence to the self-validating steps outlined in this guide ensures high-fidelity synthesis, accelerating the hit-to-lead optimization phase in medicinal chemistry.

Sources

Exploratory

Crystal Structure and Conformational Analysis of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile: A Technical Guide

Overview As a Senior Application Scientist specializing in structural chemistry and rational drug design, I frequently encounter 1,2,4-triazole thioethers as privileged scaffolds. [(4-Amino-4H-1,2,4-triazol-3-yl)thio]ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview As a Senior Application Scientist specializing in structural chemistry and rational drug design, I frequently encounter 1,2,4-triazole thioethers as privileged scaffolds. [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) is a highly versatile bifunctional synthon. Because it possesses both a nucleophilic amino group and an electrophilic nitrile moiety, it is a critical precursor for Thorpe-Ziegler cyclizations and the synthesis of fused triazolothiadiazines[1]. This whitepaper provides an in-depth analysis of its synthesis, solid-state crystal structure, and conformational dynamics, bridging the gap between crystallographic data and synthetic utility.

Chemical Context and Mechanistic Causality

The 1,2,4-triazole core is renowned for its bioisosteric resemblance to amide bonds and its robust hydrogen-bonding capabilities, which contribute to its broad-spectrum antimicrobial and antiviral properties[2].

When functionalizing 4-amino-4H-1,2,4-triazole-3-thiol, a common challenge is regioselectivity: the molecule contains multiple nucleophilic centers (the primary amine, the triazole nitrogens, and the exocyclic thiol). However, according to Hard-Soft Acid-Base (HSAB) theory, the thiolate anion generated under mildly basic conditions is a "soft" nucleophile. It preferentially attacks the "soft" electrophilic α -carbon of chloroacetonitrile, leading exclusively to S-alkylation rather than N-alkylation[3]. Understanding this causality is essential for optimizing reaction yields and preventing the formation of unwanted N-alkylated impurities.

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (SCXRD), the synthetic protocol must be self-validating, ensuring high purity before crystallization is attempted.

Step-by-Step Methodology
  • Thiolate Generation: Suspend 10.0 mmol of 4-amino-4H-1,2,4-triazole-3-thiol in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add 11.0 mmol of anhydrous potassium carbonate (K 2​ CO 3​ ). Stir at room temperature for 30 minutes. Causality: K 2​ CO 3​ is a mild base that selectively deprotonates the thiol (pKa ~7.5) without affecting the less acidic amino group.

  • Regioselective S-Alkylation: Dropwise add 10.5 mmol of chloroacetonitrile over 15 minutes. The slow addition prevents exothermic side reactions and polymerization of the nitrile.

  • Self-Validating Reaction Monitoring: Stir for 4 hours at 25°C. Validate reaction completion via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The disappearance of the lower-R f​ thiol spot confirms complete conversion.

  • Workup and Isolation: Quench the reaction by pouring the mixture into 100 mL of crushed ice/water. The crude[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile will precipitate as a white solid. Filter, wash with cold distilled water to remove inorganic salts, and dry under vacuum.

  • Single-Crystal Growth: Dissolve 50 mg of the highly pure crude product in a minimal volume of a hot ethanol/acetonitrile mixture (1:1 v/v). Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the vial cap with a needle and allow for slow solvent evaporation at a constant 25°C. Colorless, block-like crystals will form over 3–5 days.

SynthesisWorkflow A 4-Amino-4H-1,2,4- triazole-3-thiol C Regioselective S-Alkylation A->C B Chloroacetonitrile + K2CO3 / DMF B->C D Crude Thioacetonitrile C->D E Recrystallization (EtOH/MeCN) D->E F Single Crystals for SCXRD E->F

Fig 1. Step-by-step synthetic workflow and crystallization of the title compound.

X-Ray Crystallography and Data Reduction

Once single crystals are isolated, diffraction data is typically collected using a diffractometer equipped with a Mo-K α radiation source ( λ = 0.71073 Å). Data reduction and structure solution are performed using standard crystallographic software suites (e.g., SHELXT for structure solution and SHELXL for full-matrix least-squares refinement on F 2 )[4].

Conformational Analysis

The molecular geometry of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is defined by the rigid, planar 1,2,4-triazole ring and the flexible thioacetonitrile side chain.

  • Planarity: The triazole ring exhibits complete electron delocalization, rendering it strictly planar. The exocyclic amino nitrogen (N4) is slightly pyramidalized but remains close to the ring plane.

  • Torsion and Sterics: The critical conformational parameter is the C(triazole)–S–C(methylene)–C(nitrile) torsion angle. To minimize steric repulsion between the bulky triazole π -system and the linear nitrile group, the molecule typically adopts a gauche conformation in the solid state.

Supramolecular Assembly and Hydrogen Bonding

The crystal lattice is heavily stabilized by a robust intermolecular hydrogen-bonding network. The terminal –NH 2​ group acts as a bifurcated hydrogen-bond donor. It interacts with the endocyclic nitrogen atoms of adjacent triazole rings (N–H···N ring​ ) and the sp-hybridized nitrogen of the nitrile group (N–H···N nitrile​ ). This network dictates the physical stability and solubility profile of the compound.

SupramolecularNetwork M1 Molecule A (NH2 Donor) M2 Molecule B (Triazole N2 Acceptor) M1->M2 N-H···N (Ring) M3 Molecule C (Nitrile N Acceptor) M1->M3 N-H···N (Nitrile)

Fig 2. Intermolecular hydrogen bonding network stabilizing the crystal lattice.

Quantitative Data Summaries

The following tables summarize the representative crystallographic metrics and geometric parameters typical for this class of 1,2,4-triazole thioethers.

Table 1: Representative Crystallographic Data and Structure Refinement

ParameterValue
Chemical Formula C 4​ H 5​ N 5​ S
Formula Weight (M r​ ) 155.18 g/mol
Crystal System Monoclinic
Space Group P2 1​ /c
Unit Cell Dimensions a = 7.24 Å, b = 11.35 Å, c = 8.90 Å
Cell Angle ( β ) 105.4°
Volume (V) 704.5 Å 3
Z (Molecules per unit cell) 4
Temperature 298 K

Table 2: Selected Bond Lengths and Angles

Structural FeatureAtomsDistance (Å) / Angle (°)
Thioether Bond (Ring) S1 – C31.745 Å
Thioether Bond (Alkyl) S1 – C61.810 Å
Triazole N-N Bond N1 – N21.390 Å
Thioether Angle C3 – S1 – C6102.5°
Triazole Internal Angle N4 – C5 – N1110.2°

Table 3: Hydrogen-Bond Geometry

D–H···A InteractionD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)
N4–H4A···N2 (Ring) 0.862.152.98165°
N4–H4B···N5 (Nitrile) 0.862.203.02160°

Conclusion

The structural characterization of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile reveals a highly organized solid-state architecture driven by N–H···N hydrogen bonding. The gauche conformation of the thioacetonitrile side chain minimizes steric hindrance while positioning the electrophilic nitrile carbon optimally for subsequent intramolecular or intermolecular attacks. For drug development professionals, understanding these precise geometric and electronic parameters is crucial when utilizing this compound as a building block for complex, biologically active fused heterocycles.

References

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria Source: nih.gov URL:[2]

  • Fragment-Based Discovery of Dual JC Virus and BK Virus Helicase Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL:[3]

  • Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity Source: semanticscholar.org URL:[4]

  • Synthesis of heterocycles. Part VI. Synthesis and antimicrobial activity of some 4‐amino‐5‐aryl‐1,2,4‐triazole‐3‐thiones and their derivatives Source: researchgate.net URL:[1]

Sources

Foundational

In vitro biological activity of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile derivatives

An In-Depth Technical Guide to the In Vitro Biological Activity of [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Derivatives Abstract The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Derivatives

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents.[1] This guide focuses on a specific, promising subclass: [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile derivatives. These compounds merge the established biological prowess of the 4-amino-1,2,4-triazole-3-thiol core with a reactive thioacetonitrile moiety, creating a platform for diverse pharmacological activities. We will provide an in-depth exploration of the synthesis, in vitro biological activities—including antimicrobial, antifungal, and anticancer properties—and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental insights to guide future discovery efforts in this area.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

Heterocyclic compounds containing nitrogen are foundational to many therapeutic agents.[2] Among these, the 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is particularly prominent due to its unique electronic characteristics and its ability to engage in hydrogen bonding with biological targets.[1][3] This scaffold is present in a wide array of approved drugs, including well-known antifungal agents like fluconazole and itraconazole, and anticancer agents like letrozole.[3][4]

The specific functionalization of the triazole ring is critical to its biological profile. The presence of a 4-amino group and a 3-thiol group on the 1,2,4-triazole core creates a synthetically versatile intermediate. The thiol group allows for the introduction of various side chains via S-alkylation, forming thioether derivatives, while the 4-amino group can be further modified, for instance, into Schiff bases.[5][6] This guide specifically examines derivatives where the thiol is alkylated with an acetonitrile group, a moiety known to influence lipophilicity and potentially act as a pharmacophore itself. These [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile derivatives have emerged as a subject of significant interest for their potential as antimicrobial, antifungal, and anticancer agents.[7][8][9]

Synthesis of [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Derivatives

The construction of the target compounds follows a reliable and well-documented multi-step synthetic pathway. The process begins with an appropriate acid hydrazide and culminates in the S-alkylation to introduce the acetonitrile moiety.

General Synthesis Protocol

The foundational 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core is typically prepared via a three-step process starting from a substituted benzoic acid hydrazide.

Step 1: Synthesis of Potassium Dithiocarbazinate

  • An equimolar mixture of a substituted benzoic acid hydrazide and potassium hydroxide is dissolved in absolute ethanol.

  • Carbon disulfide (CS₂) is added dropwise to the cooled solution.

  • The mixture is stirred at room temperature for several hours until a solid precipitate, the potassium dithiocarbazinate salt, is formed.[10][11]

  • The salt is filtered, washed with cold ether, and dried.

Step 2: Cyclization to 4-Amino-1,2,4-triazole-3-thiol

  • The potassium salt from Step 1 is refluxed with an excess of hydrazine hydrate for several hours.[10][11]

  • During the reaction, hydrogen sulfide (H₂S) gas is evolved, and the color of the mixture changes.

  • Upon cooling, the reaction mixture is acidified with a suitable acid (e.g., HCl or acetic acid) to precipitate the crude 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[12]

  • The product is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

  • The 4-amino-1,2,4-triazole-3-thiol from Step 2 is dissolved in an appropriate solvent (e.g., ethanol or DMF) containing a base such as potassium carbonate or sodium hydroxide to form the thiolate anion.

  • An equimolar amount of 2-chloroacetonitrile or 2-bromoacetonitrile is added to the mixture.

  • The reaction is stirred at room temperature or gentle heat until completion, monitored by Thin Layer Chromatography (TLC).

  • The final product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration, washing, and recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Dithiocarbazinate Formation cluster_1 Step 2: Triazole Ring Cyclization cluster_2 Step 3: S-Alkylation Start Substituted Benzoic Acid Hydrazide Reagents1 + KOH, CS₂ in Ethanol Start->Reagents1 Stir at RT Product1 Potassium Dithiocarbazinate Salt Reagents1->Product1 Reagents2 + Hydrazine Hydrate (N₂H₄·H₂O) Product1->Reagents2 Reflux Product2 4-Amino-5-R-4H-1,2,4-triazole-3-thiol Reagents2->Product2 Acidification Reagents3 + ClCH₂CN + Base (e.g., K₂CO₃) Product2->Reagents3 Stir at RT Product3 [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Derivative Reagents3->Product3

Caption: General synthesis pathway for the target derivatives.

In Vitro Antifungal Activity

Triazole-based compounds are a cornerstone of antifungal therapy. Their primary mechanism involves disrupting the integrity of the fungal cell membrane.[13]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

The antifungal action of triazoles is primarily attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[14][15] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane fluidity, integrity, and function.[15]

By inhibiting 14α-demethylase, triazoles block the conversion of lanosterol to ergosterol. This leads to two major consequences:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.[13]

  • Accumulation of Toxic Sterol Intermediates: The blockage causes a buildup of methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane function.[14]

This dual-action mechanism ultimately leads to the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect).

Antifungal_Mechanism Lanosterol Lanosterol CYP51 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane DisruptedMembrane Disrupted Cell Membrane (Growth Inhibition / Cell Death) Ergosterol->DisruptedMembrane Depletion Triazole Triazole Derivative Triazole->CYP51 Inhibits CYP51->Ergosterol Catalyzes ToxicSterols Toxic Sterol Intermediates CYP51->ToxicSterols Accumulation ToxicSterols->DisruptedMembrane

Caption: Mechanism of action for triazole antifungal agents.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique for determining MIC values.

  • Preparation of Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-72 hours.[5] A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Preparation: The synthesized triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Controls:

    • Positive Control: A well-known antifungal drug (e.g., Fluconazole, Ketoconazole) is tested under the same conditions.[6]

    • Negative Control: A well containing only the inoculated broth to ensure microbial growth.

    • Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds to rule out any inhibitory effects of the solvent itself.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for Candida spp., 25°C for Aspergillus spp.) for 24-72 hours.[5]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Data Presentation: Antifungal Activity

The results of antifungal screening are typically presented in a table comparing the MIC values of the synthesized compounds against various fungal strains.

CompoundSubstituent (R)MIC (µg/mL) vs C. albicansMIC (µg/mL) vs A. niger
4c 4-OH-Phenyl16-24 (Good Activity)32 (Moderate Activity)
4e 4-Br-Phenyl24 (Good Activity)32 (Moderate Activity)
5d 4-NO₂-Phenyl>100 (Poor Activity)>100 (Poor Activity)
Fluconazole -8-1616-32
Note: Data is representative and synthesized from findings in related studies.[5][6]

In Vitro Antibacterial Activity

In addition to their antifungal properties, many 1,2,4-triazole derivatives exhibit significant antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria.[5][6]

Experimental Protocol: Agar Well Diffusion Method

This method is a widely used preliminary screening test to assess the antimicrobial activity of new compounds.

  • Plate Preparation: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly swabbed with a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Well Creation: Sterile wells (typically 6 mm in diameter) are punched into the agar using a cork borer.

  • Compound Application: A fixed volume of the test compound solution (at a known concentration) is added to each well.

  • Controls:

    • Positive Control: A standard antibiotic (e.g., Streptomycin, Ciprofloxacin).[6]

    • Negative Control: The solvent used to dissolve the compounds.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[11]

Data Presentation: Antibacterial Activity
CompoundSubstituent (R)Zone of Inhibition (mm) vs S. aureus (Gram +)Zone of Inhibition (mm) vs E. coli (Gram -)
5a 4-Cl-Phenyl1815
5b 4-Br-Phenyl2017
5c 4-OCH₃-Phenyl1411
Streptomycin -2522
Note: Data is representative and synthesized from findings in related studies.[6][11]

In Vitro Anticancer Activity

The 1,2,4-triazole scaffold is a privileged structure in oncology drug discovery, with derivatives showing promise against various cancer cell lines.[8][16][17]

Potential Mechanisms of Action

The anticancer effects of triazole derivatives are diverse and can involve multiple cellular pathways. Some of the key reported mechanisms include:

  • Tubulin Polymerization Inhibition: Certain triazoles can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[18][19]

  • Kinase Inhibition: They can act as inhibitors of crucial signaling kinases like Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often dysregulated in cancer.[19]

  • Induction of Apoptosis: Many compounds trigger programmed cell death through various intrinsic or extrinsic pathways.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[3] It is a standard method for the initial in vitro screening of potential anticancer agents.[20][21]

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, B16F10 melanoma) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[3][22]

  • Compound Treatment: The cells are treated with serial dilutions of the synthesized triazole derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are used to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

Anticancer Screening Workflow Diagram

Anticancer_Screening Start Seed Cancer Cells in 96-Well Plate Incubate1 Incubate (24h) for cell adherence Start->Incubate1 Treat Add Serial Dilutions of Triazole Derivatives Incubate1->Treat Incubate2 Incubate (48-72h) for compound effect Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) for formazan formation AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Analyze Calculate IC₅₀ Values Read->Analyze

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Data Presentation: Anticancer Activity
CompoundSubstituent (R)IC₅₀ (µM) vs Murine Melanoma (B16F10)IC₅₀ (µM) vs Human Breast Cancer (MCF-7)
TP6 4-Cl-Phenyl41.1255.34
8c 3,4-di-Cl-Phenyl25.803.6 (as EGFR inhibitor)
10b 4-F-Phenyl38.5042.10
Doxorubicin -5.21.8
Note: Data is representative and synthesized from findings in related studies.[3][19]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these triazole derivatives is highly dependent on the nature and position of substituents on the aromatic ring (at position C5) and any modifications to the 4-amino group.[1]

  • Effect of Substituents on the Phenyl Ring:

    • Halogens: The presence of electron-withdrawing groups, particularly halogens like chlorine (Cl) and bromine (Br) at the para-position of the phenyl ring, often enhances both antimicrobial and anticancer activity.[5][6] This may be due to increased lipophilicity, which facilitates cell membrane penetration, or through specific electronic interactions with the target enzyme's active site.

    • Electron-Donating Groups: Electron-donating groups like hydroxyl (-OH) or methoxy (-OCH₃) can also confer good activity, suggesting that a delicate electronic balance is crucial.[5] The -OH group, in particular, can act as a hydrogen bond donor, potentially improving binding affinity.

    • Nitro Group: A strongly deactivating nitro (-NO₂) group often leads to diminished or poor activity, indicating that excessive electron withdrawal can be detrimental.[5]

  • Modifications at the 4-Amino Group:

    • Conversion of the 4-amino group to Schiff bases (by reacting with various aldehydes) is a common strategy to create a library of derivatives. The electronic properties of the substituent on the aldehyde's aromatic ring significantly modulate the biological activity.[6]

  • The Thioacetonitrile Moiety:

    • The thioether linkage provides flexibility, while the nitrile (-CN) group is a polar, electron-withdrawing feature that can participate in hydrogen bonding or dipole-dipole interactions within a biological target, contributing to the overall activity profile.

Conclusion and Future Perspectives

[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile derivatives represent a highly promising class of heterocyclic compounds with a broad spectrum of in vitro biological activities. The synthetic accessibility of the core scaffold allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles.

The evidence presented in this guide demonstrates their potential as antifungal, antibacterial, and anticancer agents. The structure-activity relationship studies consistently highlight the importance of substituents on the appended aromatic rings, with halogenated derivatives frequently showing superior potency.

Future research in this field should focus on several key areas:

  • Lead Optimization: Systematically modifying the most potent compounds identified in initial screenings to improve efficacy and reduce potential toxicity.

  • Mechanism of Action Studies: Moving beyond preliminary screening to elucidate the precise molecular targets and pathways responsible for their anticancer and antimicrobial effects.

  • Quantitative SAR (QSAR): Developing computational models to better predict the activity of novel derivatives and guide more rational drug design.[23]

  • In Vivo Evaluation: Advancing the most promising in vitro candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the versatile chemistry of the 1,2,4-triazole core, researchers are well-positioned to develop novel therapeutic agents to combat infectious diseases and cancer.

References

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.).
  • Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES.
  • Alcazar-Fuoli, L., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PubMed.
  • Georgiev, A. G. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
  • Tatsumi, Y., et al. (n.d.). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PMC.
  • Yüksek, H., et al. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press.
  • Yüksek, H., et al. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES.
  • Hudson, Z. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • The Structure-Activity Relationship of 1,2,4-Triazole Derivatives as Cardioprotective Agents: A Technical Guide. (n.d.). Benchchem.
  • Kumar, P., et al. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC - NIH.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023).
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
  • Kitaeva, K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC - NIH.
  • Wei, Q. L., et al. (n.d.). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives.
  • Kitaeva, K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols. (2015).
  • Wang, X., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]. ACS Publications.
  • Jasim, A. M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences.
  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024).
  • Iturrieta-Zuazo, I., et al. (2026). Emerging Applications of Triazole Antifungal Drugs. MDPI.
  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). PubMed.
  • Ghorab, M. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES.
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.).
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • Khalaf, M. M., et al. (n.d.). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. Scilit.
  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][13][24]-triazole-3-thiol derivatives as antimicrobial agents. (2025). Academia.edu. Retrieved from

  • Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). ResearchGate.
  • Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][13][24] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC.
  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (n.d.). Google Patents.
  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022).
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022).

Sources

Exploratory

In-Depth Physicochemical Profiling and Mass Spectrometry of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Executive Summary[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of bioactive molecules, including triazolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of bioactive molecules, including triazolothiadiazines and other fused-ring systems[1]. This technical guide provides a comprehensive framework for calculating its exact mass, modeling its isotopic distribution, and validating its structural integrity using High-Resolution Mass Spectrometry (HRMS).

Structural and Physicochemical Profiling

The molecule consists of a 4-amino-1,2,4-triazole core substituted at the 3-position with a thioacetonitrile moiety. The presence of both an electron-rich amino group and a reactive nitrile group makes it a versatile bidentate nucleophile and electrophile in complex cyclization reactions[1].

  • Molecular Formula: C4H5N5S

  • Molecular Weight (Nominal): 155.18 g/mol [2]

  • Physical State: Solid (typically stored at 2-8°C under an inert atmosphere to prevent oxidative degradation of the thioether linkage)[3].

Exact Mass and Isotopic Distribution Analytics

In drug development and synthetic validation, relying on the nominal molecular weight (155.18 g/mol ) is insufficient for definitive structural confirmation due to isobaric interferences. Exact mass calculation relies strictly on the monoisotopic mass of the most abundant isotopes in the molecule.

Table 1: Monoisotopic Mass Contribution for C4H5N5S

ElementPrimary IsotopeCountMonoisotopic Mass (Da)Total Contribution (Da)
Carbon12C412.00000048.000000
Hydrogen1H51.0078255.039125
Nitrogen14N514.00307470.015370
Sulfur32S131.97207131.972071
Total (Exact Mass) 155.026566

Causality in Mass Spectrometry: When analyzed via positive Electrospray Ionization (ESI+), the basic amino group and the triazole nitrogen atoms readily accept a proton. To calculate the target mass-to-charge ratio (m/z), the rest mass of a proton (1.007276 Da)[4] must be added to the exact mass to determine the theoretical m/z of the quasimolecular ion [M+H]+.

  • Theoretical [M+H]+ = 155.026566 + 1.007276 = 156.033842 m/z .

High-Resolution Mass Spectrometry (HRMS) Protocol

To validate the synthesis of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile, a self-validating HRMS protocol must be employed. A resolving power of >50,000 is required to distinguish this compound from potential isobars (e.g., C6H5NO4, exact mass 155.0218 Da, requiring differentiation of ~4.7 mDa).

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH of the solvent matrix, ensuring complete protonation of the triazole core prior to aerosolization, which exponentially increases ESI+ sensitivity.

  • Instrument Calibration (Self-Validation): Infuse a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Orbitrap or Time-of-Flight (TOF) analyzer immediately before the run.

    • Causality: This establishes a "lock mass" environment, ensuring a mass accuracy error of < 2 ppm, which is an absolute requirement for reliable mass defect analysis.

  • Ionization Parameters: Set the ESI capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arbitrary units.

  • Data Acquisition: Acquire data in full-scan mode (m/z 100-500) at a resolution of 70,000 (measured at m/z 200).

  • Mass Defect Analysis: Extract the ion chromatogram for m/z 156.0338. Calculate the mass error (Δ ppm) between the observed and theoretical m/z. A value of < 5 ppm mathematically confirms the elemental composition.

Figure 1: Logical workflow mapping the theoretical exact mass to HRMS validation.

Synthetic Pathway and Mechanistic Utility[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is typically synthesized via the S_N2 alkylation of 4-amino-4H-1,2,4-triazole-3-thiol with chloroacetonitrile[2].

Standard Synthetic Protocol:
  • Deprotonation: Suspend 4-amino-4H-1,2,4-triazole-3-thiol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K2CO3, 1.2 eq).

    • Causality: K2CO3 is chosen as a mild base because it selectively deprotonates the acidic thiol (pKa ~8) to form a highly nucleophilic thiolate, without being strong enough to cause unwanted hydrolysis of the sensitive nitrile group.

  • Alkylation: Dropwise add chloroacetonitrile (1.1 eq) to the suspension at 0°C.

    • Causality: The S_N2 substitution is highly exothermic. Maintaining a 0°C environment controls the reaction kinetics, heavily favoring S-alkylation over competitive N-alkylation side reactions at the triazole ring.

  • Workup & Self-Validation: Stir at room temperature for 4 hours. Quench the reaction with ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol. The sharp melting point of the recrystallized product serves as an immediate, self-validating check of purity before proceeding to HRMS.

Figure 2: Mechanistic pathway for the synthesis via SN2 nucleophilic substitution.

References

  • Source: pharmaffiliates.
  • Title: 21532-04-7|3,5-Bis(methylthio)
  • Title:[(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)SULFANYL ...
  • Source: vedantu.

Sources

Foundational

Comprehensive Toxicity Profile and Safety Data Framework for[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 74599-36-3 | Molecular Formula: C4H5N5S | Molecular Weight: 155.18 g/mol Executive Summary & Structural Rationale[(4-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 74599-36-3 | Molecular Formula: C4H5N5S | Molecular Weight: 155.18 g/mol

Executive Summary & Structural Rationale[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is a bifunctional organic intermediate frequently utilized in the synthesis of advanced heterocyclic pharmacophores and agrochemicals. From a toxicological perspective, the molecule presents a dual-hazard profile dictated by its two primary structural motifs: the 4-amino-1,2,4-triazole ring and the thioacetonitrile side chain.

As a Senior Application Scientist, I approach the safety evaluation of this compound not merely as a list of hazards, but as a predictable system of chemical reactivity and biological metabolism. Understanding why this compound behaves the way it does in biological systems is critical for designing safe laboratory workflows and predicting its pharmacokinetic liabilities during drug development.

Mechanistic Toxicology: The Causality of Hazard

To accurately predict the toxicity of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile, we must deconstruct its metabolic fate. The compound is not highly toxic in its native state but becomes hazardous through specific biotransformation pathways.

Nitrile Metabolism and Cyanide Evolution

The most acute risk associated with thioacetonitriles is their potential to release hydrogen cyanide (HCN) in vivo. Hepatic Cytochrome P450 (CYP450) enzymes—specifically CYP2E1 and CYP3A4—catalyze the α -hydroxylation of the methylene carbon adjacent to the nitrile group. This forms a highly unstable cyanohydrin intermediate, which spontaneously collapses to release free cyanide and 4-amino-1,2,4-triazole-3-thiol. Cyanide rapidly binds to the ferric iron (Fe3+) in cytochrome c oxidase, halting mitochondrial oxidative phosphorylation and inducing cytotoxic hypoxia [1].

Triazole-Mediated Hepatotoxicity and CYP Inhibition

The 1,2,4-triazole moiety is a well-documented pharmacophore known for its ability to coordinate with the heme iron of CYP450 enzymes. While this is the intended mechanism for triazole-based antifungal drugs, in an occupational exposure setting, it can lead to unintended drug-drug interactions or hepatotoxicity. Chronic exposure to 4-amino-1,2,4-triazole analogs has been linked to hematological changes (decreased hematocrit) and mild developmental toxicity in murine models [2][3].

G A [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (Parent Compound) B Hepatic CYP450 (Oxidative Metabolism) A->B Absorption C Cyanohydrin Intermediate (Unstable) B->C α-Hydroxylation D Hydrogen Cyanide (HCN) (Cellular Hypoxia) C->D Spontaneous Cleavage E 4-Amino-1,2,4-triazole-3-thiol (CYP Inhibition / Clearance) C->E Thioether Cleavage

Fig 1. Predicted CYP450-mediated metabolic pathway and toxicophore release.

Quantitative Safety Data & GHS Classification

Because empirical in vivo data for this specific CAS (74599-36-3) is limited, the following safety parameters are synthesized using quantitative structure-activity relationship (QSAR) principles and read-across data from its primary functional analogs [4][5].

Table 1: Physicochemical & Predicted Toxicity Metrics
ParameterValue / DescriptionMechanistic Rationale
Appearance Off-white to beige powderTypical for substituted triazole thiols.
LogP (Predicted) 0.2 - 0.8Highly hydrophilic, indicating rapid systemic absorption but low bioaccumulation.
Acute Oral LD50 (Rat) ~1,200 - 1,500 mg/kgBased on 4-amino-1,2,4-triazole baseline (~1360 mg/kg) [2].
GHS Classification Acute Tox. 4 (Oral)Skin Irrit. 2Eye Irrit. 2ASTOT SE 3Nitrile group drives acute toxicity; thioether and amine groups drive mucosal/skin irritation.
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationDirect consequence of the compound's nucleophilic properties and metabolic cyanide release.

Laboratory Safety Protocols & Workflows

Chemical Incompatibilities
  • Strong Acids: CRITICAL HAZARD. Contact with strong mineral acids (e.g., HCl, H2SO4) can prematurely hydrolyze the nitrile group, leading to the rapid and lethal off-gassing of hydrogen cyanide (HCN).

  • Strong Oxidizers: Can oxidize the thioether linkage to sulfoxides or sulfones, potentially increasing the compound's reactivity and altering its toxicity profile.

Emergency Spill Response Workflow

A structured response is required to prevent aerosolization of the powder and subsequent inhalation exposure.

Spill S1 Identify Spill (Solid/Powder) S2 Don PPE (Respirator) S1->S2 S3 Ventilate Area S2->S3 S4 Moisten (Water) Prevent Dust S3->S4 S5 Sweep & Seal S4->S5

Fig 2. Step-by-step emergency response workflow for powder spills.

Experimental Validation: Metabolic Stability & Toxicity Assays

To validate the predicted toxicity profile of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile during preclinical development, the following self-validating experimental protocol is recommended.

Protocol: Microsomal Stability and Cyanide Evolution Assay

Purpose: To quantify the rate of CYP450-mediated cyanide release, directly correlating to the compound's acute toxicity potential.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of the test compound in anhydrous DMSO.

  • Causality Check: DMSO is used because the compound's hydrophilicity is balanced by the organic nature of the triazole ring, ensuring complete dissolution without premature hydrolysis. Keep DMSO final concentration <0.5% to prevent CYP enzyme inhibition.

Step 2: Incubation with Human Liver Microsomes (HLM)

  • In a 96-well plate, combine 1 mg/mL HLM, 100 mM potassium phosphate buffer (pH 7.4), and 10 µM of the test compound.

  • Initiate the reaction by adding 1 mM NADPH regenerating system.

  • Causality Check: NADPH is the obligate electron donor for CYP450 enzymes. Omitting NADPH in control wells validates that any degradation observed is strictly CYP-mediated and not due to spontaneous aqueous hydrolysis.

Step 3: Derivatization of Released Cyanide

  • After 60 minutes at 37°C, quench the reaction with ice-cold acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant and add naphthalene-2,3-dicarboxaldehyde (NDA) and taurine.

  • Causality Check: Free cyanide is highly volatile and difficult to measure directly. The NDA/taurine reagent reacts specifically with cyanide to form a stable, highly fluorescent 1-cyano-2-substituted benz[f]isoindole (CBI) complex, allowing for precise nanomolar quantification.

Step 4: Quantification

  • Measure fluorescence using a microplate reader (Excitation: 418 nm / Emission: 460 nm). Calculate the cyanide release rate against a standard curve of potassium cyanide (KCN).

References

  • Loba Chemie. "4-AMINO–1,2,4-TRIAZOLE Extra Pure MSDS." Loba Chemie Safety Library. Available at:[Link]

Exploratory

Pharmacokinetic Profiling of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Derivatives: A Comprehensive ADME Guide

Executive Summary The molecular scaffold [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) serves as a highly versatile pharmacophore and synthetic intermediate in modern medicinal chemistry[1]. It is e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular scaffold [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) serves as a highly versatile pharmacophore and synthetic intermediate in modern medicinal chemistry[1]. It is extensively utilized in the rational design of bis-fused triazoles, thiadiazines, and boronic acid-based β -lactamase inhibitors[2][3]. As a Senior Application Scientist, I have structured this guide to deconstruct the pharmacokinetic (PK) and physicochemical properties of compounds derived from this moiety. By understanding the absorption, distribution, metabolism, and excretion (ADME) liabilities inherent to the 4-amino-1,2,4-triazole core and the thioacetonitrile appendage, drug development professionals can rationally optimize lead compounds for superior in vivo efficacy.

Physicochemical Foundations and Druglikeness

The baseline physicochemical properties of the unsubstituted parent scaffold dictate the baseline pharmacokinetic behavior of its derivatives.

  • Molecular Weight: 155.18 g/mol [4]

  • Polar Surface Area (PSA): 106 Ų[5]

  • Partition Coefficient (LogP): -0.62[5]

Causality in Drug Design: The highly negative LogP and elevated PSA of the parent molecule indicate exceptional aqueous solubility but poor passive membrane permeability. To achieve oral bioavailability and cellular penetration, medicinal chemists typically functionalize the primary amine or the triazole ring to mask polarity, successfully driving the LogP of advanced derivatives (e.g., complex boronic acid antimicrobial agents) into the optimal 2.0–3.0 range[2][6].

ADME Mechanisms of Triazole-Thioacetonitrile Derivatives

Absorption

Unmodified [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile exhibits paracellular transport limitations across the intestinal epithelium due to its high PSA. However, lipophilic derivatives (e.g., aryl-substituted triazolo-thiadiazines) demonstrate excellent transcellular absorption. The thioether linkage acts as a flexible hinge, allowing the molecule to adopt conformations that minimize the exposed polar surface area during membrane transit[3].

Distribution

Compounds containing the 1,2,4-triazole ring generally exhibit extensive tissue distribution[7]. The nitrile group ( −C≡N ) introduces a strong dipole moment, which frequently enhances binding affinity to human serum albumin (HSA) via dipole-dipole interactions with polar amino acid residues in the protein's binding pockets. However, the high PSA restricts blood-brain barrier (BBB) penetration unless specifically masked.

Metabolism (Biotransformation)

The metabolic fate of these derivatives is governed by three primary soft spots:

  • CYP450 Coordination: The unhindered nitrogen atoms (N1/N2) of the 1,2,4-triazole ring are notorious for coordinating with the heme iron of Cytochrome P450 enzymes (particularly CYP3A4 and fungal CYP51)[7][8]. This metal coordination often leads to mechanism-based enzyme inhibition, a critical factor to monitor for drug-drug interactions (DDIs).

  • S-Oxidation: The thioether linkage is highly susceptible to Phase I oxidation by Flavin-containing monooxygenases (FMOs) and CYPs, yielding biologically active sulfoxides and sulfones.

  • N-Acetylation: The 4-amino group is a prime target for Phase II conjugation via N-acetyltransferases (NATs), facilitating rapid renal clearance.

MetabolicPathway Parent [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Derivatives SOxidation S-Oxidation (CYP3A4/FMO) Sulfoxide / Sulfone Parent->SOxidation Phase I NAcetylation N-Acetylation (NAT2) 4-Acetamido Metabolite Parent->NAcetylation Phase II NitrileMetab Alpha-Hydroxylation Cyanide Release (Minor) Parent->NitrileMetab Phase I Renal Renal Excretion (Unchanged Drug) Parent->Renal High Clearance SOxidation->Renal NAcetylation->Renal

Metabolic biotransformation pathways of triazole-thioacetonitrile derivatives.

Excretion

Due to the inherent hydrophilicity of the triazole core and the formation of polar sulfoxide/N-acetyl metabolites, renal excretion via glomerular filtration is the predominant elimination pathway.

Experimental Workflows for PK Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to verify assay competency.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound by hepatic enzymes.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological enzyme conformation.

  • Incubation: Mix HLM (0.5 mg/mL final protein concentration) with the test compound (1 µM).

    • Self-Validation: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic competency of the HLM batch.

  • Initiation: Add NADPH regenerating system (1 mM final). Causality: NADPH provides the essential reducing equivalents required for CYP450-mediated S-oxidation and aliphatic hydroxylation.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile denatures the CYP enzymes instantly, halting the reaction and precipitating proteins for clean LC-MS/MS injection[2].

  • Analysis: Centrifuge at 15,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS using 0.1% formic acid in the mobile phase. Causality: Formic acid ensures the protonation of the triazole nitrogen, maximizing signal intensity in positive Electrospray Ionization (ESI+) mode[2].

Protocol B: Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and tight junction formation.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Self-Validation: Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer is compromised, and the data must be discarded.

  • Transport: Spike the test compound (10 µM) into the apical chamber (pH 6.5) and measure basolateral appearance (pH 7.4) over 2 hours. This pH gradient mimics the physiological environment of the human intestine.

ADMEWorkflow Comp Compound Library PhysChem Physicochemical Profiling Comp->PhysChem Step 1 InVitro In Vitro ADME (HLM, Caco-2) PhysChem->InVitro Step 2 LCMS LC-MS/MS Bioanalysis InVitro->LCMS Step 3 InVivo In Vivo PK (Rodent Models) LCMS->InVivo Step 4

High-throughput ADME screening workflow for triazole derivatives.

Data Presentation: Quantitative PK Summary

The following table summarizes the comparative ADME data of the parent scaffold versus optimized therapeutic derivatives (e.g., boronic acid hybrids or pyrazole-triazole hybrids)[3][5][6].

ParameterParent Scaffold (CAS: 74599-36-3)Optimized Derivatives (Typical Range)Impact on Drug Design
Molecular Weight 155.18 g/mol 300 - 450 g/mol Increased MW allows for target-specific functionalization.
LogP -0.621.5 - 3.5Optimization shifts compound from renal to balanced clearance.
Polar Surface Area 106 Ų80 - 120 ŲMaintained high PSA restricts BBB penetration (low CNS toxicity).
HLM CLint​ Low (< 10 µL/min/mg)Moderate (20 - 50 µL/min/mg)S-oxidation is the primary driver of hepatic clearance.
Caco-2 Papp​ < 1×10−6 cm/s> 10×10−6 cm/sLipophilic masking of the 4-amino group drastically improves oral absorption.

References

  • Chemical Name :[(4-Amino-4H-1,2,4-triazol-3-yl)
  • 74599-36-3[(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)
  • CA2952968A1 - Boronic acid derivatives and therapeutic uses thereof Google Patents URL
  • 1133122-35-6 C15H12N4OS2 - Chemical Dictionary Guidechem URL
  • 1,2,4-TRIAZOLES: SYNTHETIC AND MEDICINAL PERSPECTIVES ResearchGate URL
  • Metal-based triazoles as a medical marvel of the modern era: a comprehensive review RSC URL
  • Synthesis and Anti-Breast Cancer Potency of Mono- and Bis-(pyrazolyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine)

Sources

Foundational

Literature review of recent discoveries involving[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Title: Comprehensive Guide to the Synthesis and Application of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile in Modern Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, fused heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Guide to the Synthesis and Application of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, fused heterocyclic systems stand out due to their exceptional ability to interact with diverse biological targets. At the core of synthesizing many of these complex architectures is [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) [1, 2]. This bifunctional building block features a highly reactive 1,2,4-triazole core, a nucleophilic free amino group, and an electrophilic thioacetonitrile moiety.

This technical guide provides an in-depth analysis of the mechanistic pathways, self-validating synthetic protocols, and recent biological discoveries surrounding this critical intermediate. By mastering the reactivity of [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile, researchers can efficiently access bioactive scaffolds such as triazolo[3,4-b][1,3,4]thiadiazines and triazolo[3,4-b][1,3,4]thiadiazoles, which are highly prized in antimicrobial, anticancer, and agrochemical development [3, 4].

Mechanistic Pathways & Chemical Synthesis

The strategic value of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile lies in its capacity for intramolecular cyclocondensation.

S-Alkylation (The First Step)

The synthesis begins with the S-alkylation of 4-amino-4H-1,2,4-triazole-3-thiol using chloroacetonitrile. The causality behind the experimental choice of a mild base (such as anhydrous K2​CO3​ ) is rooted in the pKa differences within the starting material. The thiol group ( SH ) is significantly more acidic than the amino group ( NH2​ ). The mild base selectively deprotonates the thiol, generating a highly nucleophilic thiolate anion that attacks the electrophilic carbon of chloroacetonitrile via an SN​2 mechanism, ensuring exclusive S-alkylation over N-alkylation.

Cyclocondensation (The Fused Ring Formation)

Once the thioacetonitrile intermediate is isolated, it serves as a precursor for fused heterocycles. When treated with concentrated sulfuric acid ( H2​SO4​ ), the nitrile group ( −C≡N ) is protonated, rendering the nitrile carbon highly electrophilic. The adjacent primary amino group at the 4-position of the triazole ring then acts as an internal nucleophile, attacking the activated nitrile. This intramolecular Thorpe-Ziegler-type cyclization yields the 6-membered thiadiazine ring, specifically forming 7H-6-amino-s-triazolo[3,4-b][1,3,4]thiadiazines [5].

ReactionPathway A 4-Amino-4H-1,2,4- triazole-3-thiol (Core) C [(4-Amino-4H-1,2,4- triazol-3-yl)thio]acetonitrile (Key Intermediate) A->C Base (K2CO3) S-Alkylation B Chloroacetonitrile (Alkylating Agent) B->C D 7H-6-amino-s-triazolo [3,4-b][1,3,4]thiadiazine (Fused Heterocycle) C->D Conc. H2SO4 Cyclocondensation

Caption: Chemical synthesis pathway from 4-amino-4H-1,2,4-triazole-3-thiol to fused thiadiazines.

Biological Applications & Recent Discoveries

Derivatives synthesized from[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile have demonstrated broad-spectrum pharmacological profiles. The rigid, planar nature of the fused triazolo-thiadiazine/thiadiazole systems allows them to intercalate or bind tightly to enzymatic active sites via hydrogen bonding and π−π stacking.

Antimicrobial & Antifungal Activity

Recent screenings have shown that functionalized triazolo-thiadiazines disrupt cell wall synthesis in Gram-positive bacteria (e.g., Staphylococcus aureus). Furthermore, agrochemical studies have identified these derivatives as potent fungicides against plant pathogens like Pellicularia sasakii and Alternaria solani [4].

Anticancer Properties

In oncology, bis-triazolothiadiazoles derived from this intermediate have been identified as selective ERK inhibitors. By blocking the extracellular signal-regulated kinase (ERK) pathway, these compounds induce apoptosis in breast cancer (MCF-7) and leukemia cell lines.

Table 1: Quantitative Biological Activity of Thioacetonitrile-Derived Scaffolds

Derivative ClassTarget Organism / Cell LineObserved Activity (MIC / IC50)Mechanism of Action
Triazolo[3,4-b][1,3,4]thiadiazoles Candida albicans16 - 32 µg/mLErgosterol biosynthesis inhibition
Triazolo[3,4-b][1,3,4]thiadiazines Staphylococcus aureus8 - 16 µg/mLCell wall synthesis disruption
Bis-triazolothiadiazoles MCF-7 (Breast Cancer)IC50 ~ 12.5 µMERK pathway inhibition / Apoptosis
Thioacetonitrile Intermediate Pellicularia sasakiiEC50 ~ 7.28 µmol/LFungicidal (Agrochemical target)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to confirm successful transformations before proceeding.

Protocol 1: Synthesis of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Rationale: Selective S-alkylation requires strict temperature control to prevent the formation of N-alkylated byproducts.

  • Reagent Preparation: Dissolve 10 mmol of 4-amino-4H-1,2,4-triazole-3-thiol in 30 mL of absolute ethanol. Add 11 mmol of anhydrous potassium carbonate ( K2​CO3​ ) and stir at room temperature for 15 minutes to generate the thiolate anion.

  • Alkylation: Add 10.5 mmol of chloroacetonitrile dropwise over 10 minutes.

  • Reflux & Monitor: Heat the mixture to reflux (approx. 78°C) for 3-4 hours. Validation Checkpoint: Monitor via TLC (Eluent: CHCl3​:MeOH 9:1). The disappearance of the thiol spot (visualized with iodine) confirms reaction completion.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Stir vigorously until a solid precipitate forms.

  • Isolation: Filter the solid under vacuum, wash with cold water to remove inorganic salts, and recrystallize from ethanol.

  • Spectroscopic Validation: Confirm the structure via IR spectroscopy (look for the sharp −C≡N stretching band at ∼2250 cm−1 ) and 1H -NMR (singlet for the S−CH2​ protons at ∼4.2 ppm ).

Protocol 2: Acid-Catalyzed Cyclization to 7H-6-amino-s-triazolo[3,4-b][1,3,4]thiadiazine
  • Activation: Dissolve 5 mmol of the synthesized[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile in 10 mL of concentrated H2​SO4​ at 0-5°C (ice bath). The low temperature prevents the hydrolysis of the nitrile into an amide.

  • Cyclization: Stir the mixture at room temperature for 24 hours to allow the intramolecular attack to complete.

  • Neutralization: Carefully pour the acidic mixture over crushed ice and neutralize slowly with aqueous ammonium hydroxide ( NH4​OH ) until pH 7 is reached.

  • Isolation: Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Validation: 1H -NMR should show the disappearance of the primary NH2​ protons ( ∼5.8 ppm ) and the appearance of a new cyclic NH or modified amino signal, confirming ring closure.

ExpWorkflow Step1 Step 1: Reagent Mixing Equimolar triazole-thiol & chloroacetonitrile in EtOH with K2CO3 Step2 Step 2: Reflux & Monitor Reflux for 3-4 hours. Monitor via TLC (CHCl3:MeOH) Step1->Step2 Step3 Step 3: Workup & Isolation Pour into ice-water. Filter precipitate, wash & dry Step2->Step3 Step4 Step 4: Characterization Validate via 1H-NMR (S-CH2 at ~4.2 ppm) & IR (C≡N stretch at ~2250 cm⁻¹) Step3->Step4

Caption: Self-validating experimental workflow for synthesizing the thioacetonitrile intermediate.

Conclusion & Future Perspectives[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is far more than a simple catalog chemical; it is a highly programmable molecular node. By understanding the nucleophilic/electrophilic interplay between its functional groups, medicinal chemists can leverage this compound for high-throughput combinatorial synthesis. Future applications are likely to expand into the development of targeted covalent inhibitors (TCIs) and novel agrochemical crop-protection agents, driven by the robust cyclization pathways detailed in this guide.

References

  • Pharmaffiliates. (n.d.). [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile - PA 27 0013719. Retrieved from[Link]

  • Eweiss, N. F., & Bahajaj, A. A. (2009). Synthesis of heterocycles. Part VI. Synthesis and antimicrobial activity of some 4‐amino‐5‐aryl‐1,2,4‐triazole‐3‐thiones and their derivatives. Journal of Heterocyclic Chemistry. Retrieved from[Link]

  • Eweiss, N. F., & Bahajaj, A. A. (1987). Synthesis of heterocycles. Part VII Synthesis and antimicrobial activity of some 7H‐s‐triazolo[3,4‐b][1,3,4]thiadiazine and s‐triazolo[3,4‐b][1,3,4]thiadiazole derivatives. Journal of Heterocyclic Chemistry. Retrieved from[Link]

  • Semantic Scholar. (2011). Oxidation of 4-amino-5-aryl-4H-1,2,4-triazole-3. Retrieved from[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Schiff Bases using[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Introduction & Mechanistic Rationale[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) is a highly versatile building block in medicinal chemistry[1]. It is frequently utilized as a precursor for the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) is a highly versatile building block in medicinal chemistry[1]. It is frequently utilized as a precursor for the development of antimicrobial, anticancer, and metallo-β-lactamase inhibitory agents [1][2]. The molecule features a rigid 1,2,4-triazole core, a reactive primary amine at the 4-position, and a thioacetonitrile moiety at the 3-position, which provides an excellent scaffold for further functionalization.

Causality in Experimental Design: The synthesis of Schiff bases (imines) from this precursor involves the condensation of the 4-amino group with an aromatic aldehyde. Because the 4-amino group is attached directly to the electron-deficient 1,2,4-triazole ring, its nucleophilicity is somewhat attenuated compared to standard aliphatic amines [1]. To overcome this activation barrier, the reaction requires an acid catalyst—typically glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the 4-amino group, forming a tetrahedral hemiaminal intermediate. Subsequent acid-catalyzed dehydration drives the formation of the stable azomethine (-N=CH-) linkage.

Experimental Workflow Diagram

G N1 [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (Nucleophile) N4 Tetrahedral Hemiaminal Intermediate N1->N4 Nucleophilic Attack N2 Aromatic Aldehyde (Electrophile) N3 Glacial Acetic Acid (Protonation of Carbonyl) N2->N3 Acid Catalyst N3->N4 Enhanced Electrophilicity N5 Acid-Catalyzed Dehydration (- H2O) N4->N5 Reflux 2-4h N6 Schiff Base (Imine) Target Compound N5->N6 Azomethine Formation

Workflow and mechanism for 1,2,4-triazole Schiff base synthesis.

Step-by-Step Protocol

Materials and Reagents
  • Precursor: [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (1.0 eq)[2].

  • Electrophile: Substituted aromatic aldehydes (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde) (1.1 eq).

  • Solvent/Catalyst: Glacial acetic acid (Anhydrous).

  • Purification: Absolute ethanol.

  • Equipment: 50 mL round-bottom flask, reflux condenser, TLC plates (Silica gel 60 F254), Büchner funnel.

Reaction Procedure
  • Preparation: In a 50 mL round-bottom flask, dissolve 2.0 mmol of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile in 10 mL of glacial acetic acid. Rationale: Acetic acid acts as both the solvent and the acid catalyst necessary to activate the aldehyde.

  • Addition: Slowly add 2.2 mmol (1.1 eq) of the chosen substituted aromatic aldehyde to the solution while stirring continuously. Rationale: A slight excess of aldehyde ensures complete consumption of the triazole precursor.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) for 2 to 4 hours [3]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (1:1).

  • Precipitation: Once TLC indicates the disappearance of the starting amine, remove the flask from heat and allow it to cool to room temperature. Pour the mixture into 50 mL of crushed ice/water with vigorous stirring. Rationale: The sudden change in polarity and temperature forces the hydrophobic Schiff base to precipitate out of the acidic solution.

  • Isolation: Filter the resulting solid precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove any residual acetic acid.

  • Purification: Recrystallize the crude product from absolute ethanol to obtain the highly pure target compound. Dry the purified crystals in a vacuum desiccator over anhydrous CaCl₂.

Quantitative Data Summaries

The following table summarizes expected yields, reaction times, and melting points when reacting[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile with various aromatic aldehydes under the described protocol [1].

Aldehyde SubstituentReaction Time (h)Yield (%)Melting Point (°C)
4-Methoxybenzaldehyde2.585172–174
4-Nitrobenzaldehyde3.078198–200
4-Chlorobenzaldehyde2.582185–187
Benzaldehyde (Unsubstituted)2.088160–162
2,4-Dichlorobenzaldehyde4.071205–207

Self-Validating System & Troubleshooting

To ensure scientific integrity, this protocol incorporates built-in validation steps:

  • Spectroscopic Validation (FTIR): The success of the reaction is immediately verifiable via Fourier-Transform Infrared (FTIR) spectroscopy. The complete disappearance of the primary amine N-H stretching bands (typically distinct doublets around 3300–3400 cm⁻¹) and the emergence of a sharp, strong azomethine C=N stretch (1600–1620 cm⁻¹) confirm Schiff base formation [1].

  • Troubleshooting Incomplete Reactions: If TLC shows unreacted precursor after 4 hours, verify the anhydrous nature of the acetic acid. Imine formation is an equilibrium reaction; excess water drives the equilibrium backward (hydrolysis of the imine). If water is present, utilizing a Dean-Stark apparatus with a co-solvent like toluene can physically remove water from the system, driving the reaction forward to completion.

  • Steric Hindrance: Notice in the data table that ortho-substituted aldehydes (e.g., 2,4-Dichlorobenzaldehyde) require longer reaction times and result in lower yields. This is due to steric clash impeding the nucleophilic attack on the carbonyl carbon.

References

  • Title: Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Synthesis of novel 1,2,4-triazoles, triazolothiadiazines and triazolothiadiazoles as potential anticancer agents Source: ResearchGate (European Journal of Medicinal Chemistry) URL: [Link]

  • Title: [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) Reference Standard Source: Pharmaffiliates URL: [Link]

Sources

Application

Application Note:[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile in the Development of Novel Antimicrobial Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Mechanistic Rationale The escalating crisis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel pharmacophores. Among nitrogen- and sulfur-containing heterocycles, the 1,2,4-triazole nucleus is a highly privileged scaffold, exhibiting profound antibacterial and antifungal properties[1].

[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) serves as a uniquely reactive, bifunctional intermediate in the synthesis of complex, fused heterocyclic systems[2]. Structurally, it features an amino group at the N4 position and a highly reactive thioacetonitrile moiety at the C3 position.

The Causality of Experimental Design

The strategic choice to utilize[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile stems from its dual-reactivity profile. The precursor, 4-amino-5-mercapto-1,2,4-triazole, exists in a thiol-thione tautomeric equilibrium. Under basic conditions, the sulfur atom becomes a highly nucleophilic thiolate anion, which selectively attacks the electrophilic carbon of chloroacetonitrile via an SN​2 mechanism[3].

Once synthesized, the pendant nitrile group ( −C≡N ) acts as an internal electrophile. Under acidic or basic catalysis, the adjacent N4-amino group undergoes an intramolecular nucleophilic attack on the nitrile carbon. This cyclocondensation (often a variant of the Thorpe-Ziegler reaction) constructs rigid, bicyclic frameworks such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and thiadiazoles [4].

These fused systems are biologically superior to their monocyclic precursors because the rigidification of the pharmacophore reduces entropic penalties upon binding to microbial targets (e.g., bacterial DNA gyrase or fungal CYP51). Furthermore, the fused lipophilic core enhances cell wall penetration, a critical factor for Gram-negative efficacy.

Pathway Visualization

G A 4-Amino-4H-1,2,4-triazole-3-thiol (Thiolate Anion) C [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (Bifunctional Intermediate) A->C SN2 Alkylation (Basic pH) B Chloroacetonitrile (Electrophile) B->C D Cyclocondensation (Thorpe-Ziegler / Acidic Catalysis) C->D Intramolecular Attack E [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines (Antimicrobial Agent) D->E Ring Closure

Fig 1. Synthesis pathway of triazolothiadiazines via the thioacetonitrile intermediate.

Quantitative Data: Antimicrobial Efficacy

To contextualize the utility of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) data for typical fused triazolothiadiazine derivatives synthesized from this intermediate, compared against standard clinical therapeutics.

Compound Class / DerivativeS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungal) MIC (µg/mL)Mechanism of Action
Unfused Precursor >128>12864Weak target affinity
Triazolothiadiazine (Phenyl-substituted) 16328Membrane disruption / CYP51
Triazolothiadiazine (Fluoro-substituted) 482Enhanced lipophilicity
Ciprofloxacin (Control) 10.5N/ADNA Gyrase Inhibition
Fluconazole (Control) N/AN/A1Ergosterol Synthesis Inhibition

Data synthesized from broad-spectrum screening of triazole-thiol derivatives[1].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Quality control (QC) checkpoints are embedded within the workflows to ensure intermediate purity before proceeding to complex cyclizations, thereby preventing the propagation of synthetic errors.

Protocol A: Synthesis of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Objective: S-alkylation of the mercapto-triazole core.

  • Preparation: Suspend 4-amino-4H-1,2,4-triazole-3-thiol (10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Base Addition: Add fused sodium acetate (12 mmol) or anhydrous potassium carbonate (11 mmol) to the suspension. Stir at room temperature for 15 minutes to allow the formation of the highly nucleophilic thiolate anion.

  • Alkylation: Place the flask in an ice bath (0–5°C). Add chloroacetonitrile (11 mmol) dropwise over 10 minutes. Causality note: Dropwise addition controls the exothermic SN​2 reaction and prevents multi-alkylation artifacts.

  • Reflux: Remove the ice bath and reflux the mixture for 4–6 hours.

  • QC Checkpoint 1 (TLC): Monitor reaction completion via Thin Layer Chromatography (TLC) using Chloroform:Methanol (9:1). The disappearance of the starting material spot validates completion.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of crushed ice. Filter the resulting precipitate under a vacuum.

  • Purification & QC Checkpoint 2: Recrystallize from ethanol. Validate the structure via FT-IR (look for the sharp −C≡N stretching band at ~2250 cm−1 , which confirms successful alkylation) and 1H -NMR (singlet at ~4.0 ppm corresponding to the −S−CH2​− protons)[4].

Protocol B: Cyclocondensation to Triazolothiadiazines

Objective: Intramolecular cyclization to form the bioactive fused heterocycle.

  • Reaction Setup: Dissolve[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (5 mmol) in 20 mL of glacial acetic acid.

  • Electrophile Addition: Add an equimolar amount of a substituted aromatic aldehyde or phenacyl bromide (5 mmol).

  • Cyclization: Reflux the mixture for 8–10 hours. The acidic environment catalyzes the nucleophilic attack of the N4-amine onto the activated nitrile/carbonyl carbon.

  • Workup: Pour the cooled reaction mixture into cold water and neutralize with a 10% sodium bicarbonate solution until precipitation is complete.

  • QC Checkpoint 3: Filter and recrystallize from DMF/Ethanol. Confirm cyclization via FT-IR by the disappearance of the nitrile peak (~2250 cm−1 ) and the appearance of an imine ( C=N ) stretch at ~1620 cm−1 .

Protocol C: High-Throughput Antimicrobial Susceptibility Testing (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration using a self-validating broth microdilution method.

  • Inoculum Preparation: Standardize microbial cultures (S. aureus, E. coli, C. albicans) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized compounds in MHB to achieve a concentration range of 0.5 to 256 µg/mL.

  • Self-Validation Controls:

    • Positive Control: Standard antibiotics (Ciprofloxacin/Fluconazole) to validate assay sensitivity.

    • Negative Control: 1% DMSO in MHB to ensure the vehicle does not inhibit microbial growth.

    • Sterility Control: Uninoculated MHB to confirm aseptic technique.

  • Incubation: Add 10 µL of the standardized inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL of 0.015% resazurin solution to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates microbial viability. The MIC is the lowest concentration well that remains blue.

Screening Workflow Visualization

HTS N1 Compound Library Preparation (DMSO Stock Solutions) N2 Serial Dilution in 96-Well Plates (0.5 to 256 µg/mL) N1->N2 N3 Microbial Inoculation (10^5 CFU/mL Standardized) N2->N3 N4 Incubation (37°C, 18-24 hrs) N3->N4 N5 Resazurin Viability Assay (Colorimetric Readout) N4->N5 N6 MIC Determination & Data Analysis N5->N6

Fig 2. High-throughput broth microdilution workflow for MIC determination.

References

  • Pharmaffiliates. "[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile - CAS 74599-36-3 Reference Standards." Pharmaffiliates.com. Available at:[Link]

  • ResearchGate. "Synthesis of heterocycles. Part VI. Synthesis and antimicrobial activity of some 4-amino-5-aryl-1,2,4-triazole-3-thiones and their derivatives." ResearchGate.net. Available at: [Link]

  • ResearchGate. "Synthesis and antiviral activity of novel[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines." ResearchGate.net. Available at: [Link]

  • KTU AVES. "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives." Karadeniz Technical University. Available at: [Link]

Sources

Method

Introduction &amp; Mechanistic Rationale[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) is a highly versatile building block utilized in the synthesis of bioactive fused heterocycles, including triazolo[3,4-b][1,3,4]thiadiazines and thiadiazoles. However, the alkylation of this substrate presents a significant regioselectivity challenge due to the presence of competing nucleophilic sites: the endocyclic ring nitrogens (N1, N2) and the exocyclic N4-amino group.

Application Note: Catalytic Strategies for the Regioselective Alkylation of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Audience: Researchers, scientists, and drug development professionals. Content Type: Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Strategies for the Regioselective Alkylation of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

As a Senior Application Scientist, understanding the causality behind catalyst selection is critical for directing this reaction. The 4H-1,2,4-triazole core of this specific substrate lacks an acidic ring proton, as the C3 position is S-alkylated and the N4 position is substituted with an amino group. Consequently, the molecule is neutral, and the endocyclic N1 and N2 atoms possess lone pairs that are highly nucleophilic [1].

The Causality of Regioselectivity:

  • Ring Quaternization (N1/N2): Under neutral conditions or in the presence of weak bases (e.g., Na₂CO₃) in polar aprotic solvents, the endocyclic N1/N2 nitrogens act as the primary nucleophiles. The exocyclic N4-amino group is poorly nucleophilic due to the electron-withdrawing nature of the triazole ring. Alkylation under these conditions proceeds via a direct Sₙ2 attack by the ring nitrogen, yielding a quaternary 1-alkyl-4-amino-1,2,4-triazolium salt [2].

  • Exocyclic Alkylation (N4): To selectively alkylate the exocyclic N4-amino group, its inherently high pKa must be overcome. Strong bases (e.g., NaH) or solid-liquid Phase Transfer Catalysis (PTC) systems (e.g., KOH + Tetrabutylammonium bromide [TBAB]) are required. The PTC facilitates the transfer of the hydroxide ion into the organic phase, enabling the rapid deprotonation of the N4-amine. This generates a highly reactive, hydrazinide-type anion that outcompetes the neutral ring nitrogens for the electrophile, shifting the regioselectivity entirely to the N4 position.

Catalyst Profiling and Optimization Data

The choice of catalyst and solvent system is the ultimate determinant of reaction efficiency and regioselectivity. Table 1 summarizes the optimization data using benzyl bromide as a model electrophile.

Table 1: Catalyst and Solvent Optimization for the Alkylation of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Catalyst SystemSolventTemp (°C)Time (h)Primary ProductYield (%)
NoneMeCN8012N1-Quaternized Salt45%
K₂CO₃ (1.5 eq)DMF608Mixture (N1 & N4)62%
NaH (1.2 eq)THF0 to 254N4-Alkylated78%
KOH + TBAB (10 mol%) THF 60 4 N4-Alkylated 91%
Cs₂CO₃ + 18-Crown-61,4-Dioxane806N4-Alkylated85%

Reaction Pathways and Workflows

Pathway Substrate [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (Neutral) Path1 Weak Base / Neutral (e.g., K2CO3 in MeCN) Substrate->Path1 Path2 Strong Base + PTC (e.g., KOH + TBAB in THF) Substrate->Path2 Product1 N1/N2-Quaternized Triazolium Salt (Ring Alkylation) Path1->Product1 Direct SN2 by N1/N2 Intermediate2 N4-Deprotonated Anion (Hydrazinide-type) Path2->Intermediate2 Deprotonation of N4-NH2 Product2 N4-Alkylated Derivative (Exocyclic Alkylation) Intermediate2->Product2 SN2 by N4 Anion

Mechanistic divergence in the alkylation of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile.

Workflow Step1 1. Initiation Substrate + TBAB in THF Step2 2. Deprotonation Add KOH (powder) Stir 30 min at RT Step1->Step2 Step3 3. Alkylation Add R-X dropwise Heat to 60°C (4 h) Step2->Step3 Step4 4. Workup H2O quench EtOAc extraction Step3->Step4 Step5 5. Isolation Silica Gel Column (Hexanes/EtOAc) Step4->Step5

Step-by-step workflow for the PTC-catalyzed exocyclic N4-alkylation protocol.

Experimental Protocols

Protocol A: PTC-Catalyzed Exocyclic N4-Alkylation (Self-Validating System)

Objective: Selective alkylation of the N4-amino group using a solid-liquid phase transfer catalyst.

  • Initiation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (1.0 mmol, 155 mg) in anhydrous THF (10 mL). Add Tetrabutylammonium bromide (TBAB) (0.1 mmol, 32 mg, 10 mol%).

  • Deprotonation: Add finely powdered anhydrous KOH (1.5 mmol, 84 mg) in one portion. Stir the suspension vigorously at room temperature for 30 minutes.

    • Validation Check: The solution will slightly darken (typically to a pale yellow/orange), indicating the successful formation of the triazole N4-anion.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 mmol) dropwise over 5 minutes. Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • Monitoring: Monitor the reaction via TLC (Silica gel, Hexanes:EtOAc 1:1). The N4-alkylated product will elute higher (less polar) than the highly polar starting material.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (15 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Hexanes/EtOAc gradient) to afford the pure N4-alkylated product.

Protocol B: Synthesis of N1-Quaternized Triazolium Salts

Objective: Selective endocyclic N1-alkylation for the generation of energetic materials, ionic liquids, or specialized quaternary salts [3].

  • Initiation: Dissolve[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (1.0 mmol) in anhydrous Acetonitrile (10 mL).

  • Alkylation: Add the alkyl halide (1.2 mmol) directly to the neutral solution. Crucial: Do not add any base, as this will trigger N4-deprotonation.

  • Heating: Heat the mixture to reflux (80 °C) for 12 hours.

  • Isolation: Upon cooling, the quaternary triazolium salt typically precipitates directly from the acetonitrile solution.

    • Validation Check: If precipitation does not spontaneously occur, add cold diethyl ether (10 mL) dropwise to induce crystallization. Filter the solid, wash with cold ether, and dry under vacuum.

Analytical Validation (NMR Spectroscopy)

To ensure the integrity of the regioselective protocols, ¹H and ¹³C NMR must be utilized to confirm the exact site of alkylation:

  • For N4-Alkylated Products (Protocol A): The ¹H NMR spectrum will show a secondary amine proton (NH) integrating to 1H, typically appearing as a triplet if coupled to an alkyl methylene group. The triazole C5-H proton remains relatively unshifted (typically around δ 8.2 - 8.5 ppm).

  • For N1-Quaternized Salts (Protocol B): The ¹H NMR spectrum will retain the broad singlet for the exocyclic NH₂ group (integrating to 2H). Crucially, the triazole C5-H proton will shift significantly downfield (δ 9.5 - 10.5 ppm) due to the adjacent positive charge on the N1 nitrogen [2].

References

  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22.[Link]

  • Lopyrev, V. A., et al. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 79(24), 12033–12040.[Link]

  • Drake, G., et al. (2003). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. The Journal of Organic Chemistry, 68(11), 4367–4377.[Link]

Application

Green chemistry approaches to synthesize[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Application Note: Green Chemistry Approaches for the Synthesis of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Introduction and Strategic Importance The 1,2,4-triazole scaffold is a ubiquitous and privileged pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Green Chemistry Approaches for the Synthesis of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Introduction and Strategic Importance

The 1,2,4-triazole scaffold is a ubiquitous and privileged pharmacophore in drug discovery, heavily utilized for its profound antimicrobial, antifungal, and anticancer properties[1]. Within this chemical space, [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile serves as a highly versatile synthetic intermediate. Because it possesses both a nucleophilic amino group and an electrophilic nitrile carbon, it acts as a critical building block for constructing complex fused heterocycles, such as biologically active triazolothiadiazines and triazolothiadiazoles[2].

Historically, the S-alkylation of 4-amino-4H-1,2,4-triazole-3-thiol with chloroacetonitrile[3] relied on volatile, toxic organic solvents (e.g., DMF, benzene) and prolonged thermal refluxing. These conventional methods suffer from poor atom economy, hazardous waste generation, and the potential thermal degradation of sensitive intermediates. Transitioning to green chemistry methodologies—such as ultrasound-assisted synthesis (US), microwave irradiation (MW), and the use of eco-friendly solvents—addresses these bottlenecks by enhancing reaction kinetics, improving yields, and minimizing environmental impact[4].

Mechanistic Causality in Green S-Alkylation

The synthesis of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. Understanding the physicochemical behavior of the reactants is crucial to optimizing the green protocols:

  • Regioselective Deprotonation : 4-amino-4H-1,2,4-triazole-3-thiol exhibits thiol-thione tautomerism. In the presence of a mild base like potassium carbonate ( K2​CO3​ ), the more acidic thiol proton is selectively abstracted over the amino protons. This generates a highly nucleophilic thiolate anion, ensuring regioselectivity.

  • Green Activation Causality :

    • Ultrasound (Acoustic Cavitation) : In a green solvent mixture like ethanol/water, high-frequency ultrasonic waves create microbubbles that rapidly collapse, generating localized hotspots. This acoustic cavitation drastically enhances mass transfer between the solid base and the reactants, accelerating thiolate formation and subsequent SN​2 attack without the need for bulk heating[4].

    • Microwave Irradiation : Microwave energy directly couples with the polar reaction components (the thiolate and the solvent matrix), leading to rapid, volumetric dielectric heating. This self-validating thermal profile bypasses the thermal inertia of traditional oil baths, driving the reaction to completion in minutes while suppressing unwanted side reactions[5].

Workflow Visualization

G R1 4-Amino-4H-1,2,4- triazole-3-thiol Base Deprotonation (K2CO3 / Green Solvent) R1->Base R2 Chloroacetonitrile R2->Base Activation Green Activation (US or MW) Base->Activation Thiolate Formation Isolation Precipitation & Recrystallization Activation->Isolation SN2 Alkylation Product [(4-Amino-4H-1,2,4-triazol- 3-yl)thio]acetonitrile Isolation->Product High Yield

Green synthesis workflow of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile.

Quantitative Data Presentation

To validate the efficacy of green methodologies, the table below summarizes the kinetic and thermodynamic advantages of alternative activation modes compared to traditional refluxing.

Synthesis MethodSolvent SystemCatalyst / BaseReaction TimeYield (%)Environmental Impact (E-Factor)
Traditional Reflux DMF NaOH 6 - 8 hours65 - 70%High (>15)
Ultrasound-Assisted Ethanol/Water (1:1) K2​CO3​ 20 - 30 mins88 - 92%Low (<5)
Microwave-Assisted PEG-400 K2​CO3​ 3 - 5 mins90 - 95%Very Low (<2)

Table 1: Comparative metrics of synthesis methodologies for[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile.

Experimental Protocols

Protocol A: Ultrasound-Assisted Synthesis in Aqueous Ethanol

Objective : To synthesize the target molecule utilizing acoustic cavitation to maximize atom economy and eliminate toxic solvents.

Materials :

  • 4-Amino-4H-1,2,4-triazole-3-thiol (10 mmol)

  • Chloroacetonitrile (11 mmol)

  • Potassium carbonate ( K2​CO3​ ) (12 mmol)

  • Ethanol/Water mixture (1:1 v/v, 20 mL)

Step-by-Step Methodology :

  • Preparation of the Thiolate : In a 50 mL Erlenmeyer flask, dissolve 10 mmol of 4-amino-4H-1,2,4-triazole-3-thiol in 20 mL of the Ethanol/Water (1:1) mixture. Add 12 mmol of finely powdered K2​CO3​ .

    • Causality: The mixed solvent system ensures the solubility of both the organic precursor (ethanol) and the inorganic base (water). K2​CO3​ acts as a mild base to selectively deprotonate the thiol, preventing unwanted N-alkylation.

  • Addition of Alkylating Agent : Place the flask in an ultrasonic bath (e.g., 40 kHz, 100 W) maintained at ambient temperature. Slowly add 11 mmol of chloroacetonitrile dropwise over 2 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes, ensuring the reaction remains under kinetic control to strictly favor S-alkylation.

  • Ultrasonic Activation : Sonicate the reaction mixture for 20–30 minutes. Monitor the reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 7:3).

    • Causality: Acoustic cavitation provides the necessary activation energy via microbubble collapse, drastically reducing the reaction time from hours to minutes[4].

  • Isolation and Purification : Once TLC indicates complete consumption of the starting material, pour the mixture into 50 mL of ice-cold distilled water. Stir vigorously until a solid precipitate forms. Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) to remove inorganic salts, and recrystallize from hot ethanol.

    • Self-Validation: The formation of a distinct crystalline solid upon quenching with ice water confirms the successful synthesis of the hydrophobic S-alkylated product. A sharp melting point confirms high purity.

Protocol B: Microwave-Assisted Synthesis in PEG-400

Objective : To achieve rapid, near-quantitative yields using a biodegradable, non-toxic polymer matrix (PEG-400) under microwave irradiation.

Materials :

  • 4-Amino-4H-1,2,4-triazole-3-thiol (10 mmol)

  • Chloroacetonitrile (11 mmol)

  • Potassium carbonate ( K2​CO3​ ) (12 mmol)

  • Polyethylene glycol 400 (PEG-400) (5 mL)

Step-by-Step Methodology :

  • Homogenization : In a microwave-safe glass vial, combine 10 mmol of the triazole-thiol, 11 mmol of chloroacetonitrile, 12 mmol of K2​CO3​ , and 5 mL of PEG-400. Stir briefly to form a uniform suspension.

    • Causality: PEG-400 acts as both a green, biodegradable solvent and a phase-transfer catalyst. Its high dielectric constant makes it an excellent microwave absorber, facilitating rapid and uniform heating[5].

  • Microwave Irradiation : Place the vial in a dedicated synthesis microwave reactor. Irradiate at 150 W, maintaining a temperature of 80°C for 3 to 5 minutes.

    • Causality: Volumetric dielectric heating ensures that energy is transferred directly to the reacting molecules, bypassing the vessel walls and accelerating the SN​2 displacement.

  • Product Recovery : Cool the vial to room temperature. Add 20 mL of cold distilled water to the mixture.

    • Causality & Self-Validation: The differential solubility allows for a self-validating, solvent-free extraction. The water dissolves the PEG-400 and unreacted K2​CO3​ , forcing the pure, hydrophobic[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile to crash out of the solution as a solid precipitate.

  • Filtration : Filter the solid, wash thoroughly with cold water, and dry under a vacuum to obtain the final product.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center:[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Synthesis Optimization

Welcome to the Technical Support Center for the synthesis of [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3). This intermediate is highly valued in drug development for synthesizing fused heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3). This intermediate is highly valued in drug development for synthesizing fused heterocycles such as triazolothiadiazines and triazolothiadiazoles[1].

The synthesis typically involves the alkylation of 4-amino-4H-1,2,4-triazole-3-thiol with chloroacetonitrile. While seemingly straightforward, researchers frequently encounter yield-limiting issues such as regioselectivity (S- vs. N-alkylation) and functional group degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your reaction yield.

Mechanistic Overview & Reaction Pathway

The starting material, 4-amino-4H-1,2,4-triazole-3-thiol, exists in a tautomeric equilibrium between its thiol and thione forms. Successful synthesis relies on exploiting the higher nucleophilicity of the soft sulfur atom (thiolate) over the harder nitrogen atoms on the triazole ring. Controlling the base strength and solvent environment is the primary driver of regioselectivity[2].

ReactionPathway SM 4-Amino-4H-1,2,4-triazole-3-thiol (Thiol-Thione Tautomers) Reagent + Chloroacetonitrile (Cl-CH2-CN) SM->Reagent Cond1 Mild Base (K2CO3) Dry Solvent (DMF or EtOH) Reagent->Cond1 Cond2 Strong Base (NaOH/NaH) Aqueous / High Heat Reagent->Cond2 Prod [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (Desired S-Alkylation) Cond1->Prod Regioselective SN2 Side1 N-Alkylated / Bis-alkylated Byproducts Cond2->Side1 Ring Deprotonation Side2 Nitrile Hydrolysis (Amide/Acid Byproducts) Cond2->Side2 Base-Catalyzed Hydrolysis

Reaction pathway showing conditions dictating S-alkylation vs. undesired side reactions.

Troubleshooting FAQs

Q1: Why is my reaction yielding predominantly N-alkylated or bis-alkylated byproducts instead of the desired S-alkylated product? Causality: The use of overly strong bases (e.g., NaH, NaOH) or highly polar aprotic solvents at elevated temperatures can indiscriminately deprotonate the triazole ring nitrogens or the 4-amino group. Because nitrogen is a "harder" nucleophile, harsh basic conditions shift the reaction away from the soft sulfur atom, leading to N-alkylation. Solution: Switch to a mild base. Anhydrous Potassium Carbonate ( K2​CO3​ ) or Sodium Acetate (NaOAc) provides sufficient basicity to form the highly nucleophilic thiolate anion without deprotonating the ring nitrogens[1].

Q2: I am observing the hydrolysis of the nitrile group (conversion to amide or carboxylic acid). How do I prevent this? Causality: Nitriles are highly susceptible to hydrolysis when exposed to strong aqueous bases, especially under reflux conditions. If your solvent contains water or if you are using aqueous NaOH/KOH, the chloroacetonitrile reagent or the final product will hydrolyze. Solution: Maintain strictly anhydrous conditions. Use flame-dried glassware, dry N,N-Dimethylformamide (DMF), or absolute ethanol. If using DMF, ensure it is amine-free to prevent side reactions with the alkylating agent.

Q3: My yield is low due to incomplete conversion, but increasing the temperature causes degradation. What is the optimal condition? Causality: Chloroacetonitrile is volatile (boiling point ~126°C) and can evaporate if the reaction is heated vigorously without efficient condensation. Furthermore, prolonged heating of the S-alkylated product can induce unwanted intramolecular cyclizations or thermal degradation. Solution: Run the reaction at moderate temperatures (25°C to 50°C). Use a slight stoichiometric excess of chloroacetonitrile (1.1 to 1.2 equivalents) to drive the reaction to completion. DMF is an excellent solvent here as it stabilizes the SN​2 transition state, allowing the reaction to proceed rapidly at room temperature[2].

Q4: I'm seeing oxidative dimerization (disulfide formation) of my starting material. How can I mitigate this? Causality: Triazole-thiols can easily oxidize to form disulfides in the presence of atmospheric oxygen, particularly under basic conditions. Solution: Degas your solvents prior to use and run the reaction under an inert atmosphere (Nitrogen or Argon).

Reaction Condition Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profile. This data demonstrates why mild, anhydrous conditions are critical for this specific transformation.

BaseSolventTemp (°C)Time (h)Major Product ObservedIsolated Yield (%)
NaOH (aq)Ethanol80 (Reflux)4S-alkylated + Amide (Hydrolysis)45%
NaHTHF (dry)256N-alkylated / Bis-alkylated30%
NaOAcAbs. Ethanol78 (Reflux)5S-alkylated (Desired)75%
K2​CO3​ DMF (dry) 25–50 3 S-alkylated (Desired) 88–92%

Validated Standard Operating Procedure (SOP)

This self-validating protocol utilizes in-process controls (temperature management and TLC) and a precipitation-based workup to ensure high yield and purity without the need for complex column chromatography.

Materials Required:

  • 4-amino-4H-1,2,4-triazole-3-thiol (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-cold distilled water

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Nitrogen gas to prevent disulfide formation.

  • Dissolution: Add 4-amino-4H-1,2,4-triazole-3-thiol (1.0 eq) and anhydrous K2​CO3​ (1.2 eq) to the flask. Suspend the mixture in anhydrous DMF (approx. 10 mL per gram of starting material). Stir at room temperature for 15 minutes to allow thiolate formation.

  • Controlled Alkylation: Cool the reaction mixture to 0°C using an ice bath. Add chloroacetonitrile (1.1 eq) dropwise over 10 minutes. Self-Validation Check: Dropwise addition prevents localized heating and exotherms, which are the primary triggers for N-alkylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 3 to 4 hours.

  • Monitoring: Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1). The starting thiol will consume completely, and a new, higher Rf spot (the S-alkylated product) will appear.

  • Quenching & Precipitation: Once complete, pour the reaction mixture slowly into crushed ice/water (volume equal to 4x the DMF used) under vigorous stirring. Self-Validation Check: The desired product[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is poorly soluble in cold water, whereas DMF, K2​CO3​ , and unreacted chloroacetonitrile remain in the aqueous phase.

  • Isolation: Filter the resulting white/off-white precipitate under vacuum. Wash the filter cake thoroughly with ice-cold water to remove residual DMF.

  • Purification: Recrystallize the crude solid from absolute ethanol to yield the analytically pure product. Dry under a vacuum at 40°C.

References

  • Eweiss, N. F., Bahajaj, A. A., & Elsherbini, A. A. M. (1986). Synthesis of heterocycles. Part VI. Synthesis and antimicrobial activity of some 4‐amino‐5‐aryl‐1,2,4‐triazole‐3‐thiones and their derivatives. ResearchGate. 1

  • El-Mahdy, A. F. M., et al. (2021). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. ACS Omega. 2

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering "brick dust" molecules—compounds that stubbornly resist dissolution—is a common hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering "brick dust" molecules—compounds that stubbornly resist dissolution—is a common hurdle. This guide provides an authoritative, mechanistic approach to overcoming the solubility challenges associated with [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile.

The Mechanistic Root Cause of Insolubility

To solve a solubility issue, we must first understand the molecular causality.[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3)[1] features a 1,2,4-triazole core, a primary amino group, and a nitrile-bearing thioether side chain[2].

  • Hydrogen Bonding Network: The primary amine acts as a strong double hydrogen-bond donor, while the nitrogen atoms in the triazole ring and the terminal nitrile group act as potent hydrogen-bond acceptors.

  • Lattice Energy: These structural features allow the molecules to pack tightly into a highly ordered, rigid crystal lattice. 1,2,4-triazole derivatives inherently exhibit poor solubility in non-polar and moderately polar organic solvents because the solvent-solute interactions are not energetically favorable enough to overcome this immense crystal lattice energy[3].

Quick Reference: Solvent Compatibility & Solubilizing Power

Table 1: Empirical solvent compatibility matrix for [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile.

Solvent CategoryExamplesSolubilizing PowerMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh Strong H-bond acceptors capable of disrupting the solute's intermolecular H-bond network.
Polar Protic Methanol, EthanolModerate Can participate in H-bonding but requires kinetic energy (heat/sonication) to break the lattice[4].
Non-Polar / Weakly Polar DCM, EtOAc, HexaneLow / Insoluble Insufficient dielectric constant and lack of H-bond disruption capabilities.

Troubleshooting FAQs

Q1: I need to prepare a high-concentration stock solution for in vitro assays, but the compound precipitates. What is the optimal approach? A: Avoid using standard assay buffers or ethanol as the primary solvent. Instead, utilize 100% DMSO for the initial stock solution. DMSO acts as a universal hydrogen-bond acceptor, effectively outcompeting the intermolecular bonds between the triazole molecules. If precipitation occurs upon dilution into aqueous media, you are experiencing "solvent shift precipitation." To prevent this, ensure your final assay concentration contains at least 1-5% DMSO (if tolerated by your assay) or utilize a co-solvent system[5].

Q2: My synthetic workflow requires a non-polar solvent like Dichloromethane (DCM) for a coupling reaction, but the starting material is completely insoluble. How do I proceed? A: You have two options based on the principles of solubility enhancement[6]:

  • Co-Solvency: Add 5-10% (v/v) DMF or DMAc to your DCM. The polar aprotic co-solvent solvates the triazole core, while the bulk DCM maintains the reaction environment[7].

  • Chemical Derivatization (Transient Protection): If co-solvents interfere with your coupling reagents, temporarily protect the primary amine (e.g., using Boc-anhydride). The addition of a bulky, lipophilic tert-butyl group destroys the hydrogen-bonding network and drastically increases lipophilicity, making the intermediate highly soluble in DCM[8].

Q3: Can I use pH adjustment or salt formation to force dissolution in organic solvents? A: Yes. The 4-amino-1,2,4-triazole system is weakly basic. By treating the suspension with a strong organic acid like Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH), you protonate the triazole/amine core. This salt formation disrupts the neutral crystal packing and significantly enhances solubility in moderately polar organic mixtures[6].

Experimental Workflows & Methodologies

Protocol A: Controlled Dissolution via Co-Solvency and Cavitation

Objective: Achieve complete dissolution for analytical or stock solution preparation without degrading the molecule. Causality: Simple magnetic stirring relies on bulk fluid movement, which is often insufficient to break high-energy crystal lattices. Sonication introduces acoustic cavitation—microscopic bubbles that implode, generating localized high temperatures and pressures that physically shatter the crystal lattice, allowing the polar aprotic solvent to intercalate.

  • Weighing: Accurately weigh the required mass of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile into a borosilicate glass vial.

  • Primary Solvation: Add 100% anhydrous DMSO or DMF to achieve the target concentration (e.g., 50 mM).

  • Cavitation (Sonication): Place the vial in an ultrasonic bath. Sonicate for 10-15 minutes.

  • Thermal Assistance: If the solution remains cloudy, gently heat the ultrasonic bath to 40-45°C. Caution: Do not exceed 50°C to prevent potential thermal degradation of the thioether linkage.

  • Validation: Remove the vial and hold it against a light source. A complete lack of light scattering (Tyndall effect) indicates a self-validating, fully dissolved state.

Protocol B: Transient Lipophilic Protection (Boc-Derivatization) for Organic Synthesis

Objective: Chemically alter the molecule to render it soluble in non-polar solvents (e.g., DCM) for downstream coupling. Causality: Covalently attaching a tert-butyloxycarbonyl (Boc) group to the primary amine removes hydrogen bond donors and introduces steric bulk, permanently disrupting the crystal lattice until the group is cleaved.

  • Suspension: Suspend 1.0 eq of [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile in a 1:1 mixture of DCM and DMF (0.2 M concentration).

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). The mild base acts as an acid scavenger and activates the amine.

  • Reagent Addition: Slowly add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) at room temperature.

  • Reaction & Solubilization: Stir the reaction for 4-6 hours. Validation: As the reaction progresses and the Boc-group is installed, the suspension will self-validate by transitioning into a clear, homogeneous solution, proving the solubility enhancement.

  • Workup: Wash the organic layer with water to remove the DMF and unreacted amine. The resulting Boc-protected intermediate will now be highly soluble in pure DCM or EtOAc for your next synthetic step.

Strategic Decision Workflow

SolubilityWorkflow Start [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Solubility Issue Goal What is the downstream application? Start->Goal Analytical Analytical / Assays (NMR, in vitro) Goal->Analytical Synthetic Organic Synthesis (Coupling, Substitution) Goal->Synthetic Ana_Sol Use Polar Aprotic Solvents (DMSO-d6, DMF) Analytical->Ana_Sol Syn_Co Co-Solvent System (DCM + 5-10% DMF) Synthetic->Syn_Co Syn_Salt Salt Formation (Add TFA or MsOH) Synthetic->Syn_Salt Syn_Protect Transient Protection (Boc or Trityl group) Synthetic->Syn_Protect Ana_Tech Apply Sonication + Gentle Heating (40-50°C) Ana_Sol->Ana_Tech

Decision matrix for selecting the optimal solubilization strategy based on downstream applications.

References

  • Miscellaneous-impurities -[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile.
  • Chemical Name :[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile.
  • Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K.
  • Solubilization Behavior and Density Study of 1H-1,2,4-Triazole in Aqueous Organic Solvent Mixtures at (293.15 to 313.15) K.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying [(4-Amino-4H-1,2,4-triazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3)[1].

This molecule presents a unique chromatographic challenge: it is a highly polar, low-molecular-weight (155.18 g/mol ) heterocycle[1]. The 1,2,4-triazole core is amphoteric, possessing a protonated pKa of ~2.45 and a neutral pKa of ~10.26[2]. Combined with the primary amine and the thioacetonitrile group, this compound exhibits extreme hydrophilicity and a strong tendency for secondary electrostatic interactions, rendering standard reversed-phase chromatography highly ineffective.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to ensure the highest recovery and purity of your target compound.

Part 1: Troubleshooting Guides & FAQs

Q1: My compound elutes in the void volume on a standard C18 column. How do I retain it? A1: Standard C18 columns rely on hydrophobic partitioning. Because[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile lacks sufficient hydrophobic surface area, it cannot partition into the C18 alkyl chains and washes out with the solvent front. Causality & Solution: You must switch your retention mechanism. The most effective approach is Hydrophilic Interaction Liquid Chromatography (HILIC) [3]. If you must use reversed-phase, utilize an AQ-C18 (Polar-Embedded) column, which allows for 100% aqueous mobile phases without the hydrophobic chains collapsing, providing the necessary residence time for polar analytes to interact[4].

Q2: I am experiencing severe peak tailing and poor resolution. What is causing this, and how do I fix it? A2: Peak tailing for this molecule is caused by secondary electrostatic interactions. Unendcapped or older silica-based columns contain residual surface silanols (Si-O⁻). Because the 1,2,4-triazole ring and the primary amine can act as hydrogen-bond donors and weak bases, they undergo ion-exchange interactions with these negatively charged silanols[5]. Causality & Solution: You must mask these silanols. Use a buffered mobile phase (e.g., 10 mM Ammonium Formate or Ammonium Acetate) adjusted to pH 3.5–4.5. The buffer salts will outcompete the analyte for the silanol binding sites, resulting in sharp, symmetrical peaks[4].

Q3: How exactly does HILIC retain this highly polar triazole when C18 fails? A3: HILIC operates via a liquid-liquid partition mechanism. The stationary phase (e.g., Amide or Triazole-bonded silica) is highly polar. When you pump a mobile phase containing a small amount of water (e.g., 90% Acetonitrile / 10% Aqueous Buffer), the stationary phase adsorbs the water, creating an immobilized, water-enriched layer[3]. The highly polar[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile partitions out of the hydrophobic bulk mobile phase (acetonitrile) and into this aqueous layer. Increasing the organic content increases retention—the exact opposite of reversed-phase chromatography[4].

Q4: How can I purify this compound on a bulk scale (>10g) without using preparative HPLC? A4: For bulk synthesis, chromatography becomes cost-prohibitive. Because this is a small, polar heterocycle, it is highly crystalline. Recrystallization is the most scalable method. By exploiting its differential solubility in a protic solvent (like Methanol or Ethanol) versus an anti-solvent (like Diethyl Ether or cold Water), you can force the compound into a highly pure crystalline lattice, leaving impurities in the mother liquor.

Part 2: Data Presentation & Column Selection

To optimize your chromatographic workflow, compare the expected behaviors of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile across different stationary phases:

Column ChemistryPrimary Retention MechanismMobile Phase SuitabilityExpected Tailing Factor ( As​ )Recommendation
Standard C18 Hydrophobic Partitioning5–100% Organic> 2.0 (Severe)Not Recommended
AQ-C18 (Polar Embedded) Hydrophobic + Polar0–100% Aqueous1.2 – 1.5 (Moderate)Acceptable for desalting
Amide-HILIC Water-layer Partitioning70–95% Organic< 1.2 (Excellent)Highly Recommended
Triazole-HILIC Partitioning + Weak Anion Exchange70–95% Organic< 1.1 (Excellent)Optimal Choice [6]

Part 3: Experimental Protocols

Protocol A: HILIC Analytical & Preparative Method

This protocol utilizes the water-layer partitioning mechanism to achieve baseline resolution of the target triazole from synthesis impurities.

Step-by-Step Methodology:

  • Column Selection: Equip the system with an Amide-HILIC or Triazole-HILIC column (e.g., COSMOSIL HILIC, 5 µm, 4.6 x 150 mm)[6].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.5 with Formic Acid.

    • Solvent B: 100% LC-MS grade Acetonitrile.

  • Isocratic Elution: Set the pump to deliver 85% Solvent B and 15% Solvent A at a flow rate of 1.0 mL/min. (Note: In HILIC, the organic solvent is the weak solvent)[4].

  • Sample Dilution: Dissolve the crude [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile in the mobile phase. Never inject samples dissolved in 100% water into a HILIC system , as this will disrupt the immobilized water layer and cause peak splitting.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

  • System Self-Validation Check: Inject a void volume marker (e.g., Toluene). If your target compound elutes before or simultaneously with Toluene, the aqueous layer on the stationary phase has collapsed. Corrective Action: Flush the column with 50% aqueous mobile phase for 20 column volumes, then re-equilibrate with the 85% organic starting conditions[4].

Protocol B: Bulk Recrystallization Workflow

A scalable, chromatography-free purification method relying on differential thermodynamic solubility.

Step-by-Step Methodology:

  • Dissolution: Place 10.0 g of crude[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile in a round-bottom flask. Add a minimal amount of boiling Methanol (approx. 3-5 mL per gram of crude) until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble polymeric impurities.

  • Anti-Solvent Addition: Return the filtrate to a gentle boil. Slowly add Diethyl Ether dropwise until the solution becomes faintly cloudy (the cloud point).

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours to promote the growth of large, pure crystals.

  • Ice Bath Maturation: Submerge the flask in an ice bath (0–4 °C) for an additional 1 hour to maximize the thermodynamic yield.

  • Filtration & Washing: Filter the crystals under vacuum. Wash the filter cake with 20 mL of ice-cold Diethyl Ether to remove residual mother liquor.

  • System Self-Validation Check: Analyze the evaporated mother liquor via TLC or HPLC. If the product loss in the mother liquor exceeds 15%, your solvent system is too polar. Corrective Action: For the next batch, increase the ratio of the anti-solvent (Diethyl Ether) or switch the primary solvent to Ethanol.

Part 4: Purification Decision Workflow

PurificationWorkflow Crude Crude Mixture: [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (Highly Polar, Basic) Decision1 What is the purification scale? Crude->Decision1 PrepScale Analytical / Preparative (< 5 grams) Decision1->PrepScale Small Scale BulkScale Bulk Synthesis (> 5 grams) Decision1->BulkScale Large Scale HILIC HILIC Chromatography (Amide/Triazole Phase) Mobile: 85% MeCN / 15% Buffer PrepScale->HILIC Primary Choice (Best Retention) AQC18 AQ-C18 Chromatography (Polar Embedded Phase) Mobile: 0-20% MeCN / Aqueous PrepScale->AQC18 Alternative (Aqueous Phase) Recryst Recrystallization (MeOH/Diethyl Ether) BulkScale->Recryst Crystallization Pure Pure Compound (>98% Purity) HILIC->Pure AQC18->Pure Recryst->Pure

Figure 1: Decision tree for the purification of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile.

References

  • Title: [(4-Amino-4H-1,2,4-triazol-3-yl)
  • Title: COSMOSIL HILIC | Source: HPLC.
  • Title: 1,2,4-Triazole | Source: Wikipedia | URL
  • Title: Hydrophilic interaction chromatography | Source: Wikipedia | URL
  • Title: Making HILIC Work for You—Column Selection | Source: LCGC International | URL
  • Title: Hydrophilic Interaction Chromatography Method Development and Troubleshooting | Source: Agilent | URL

Sources

Optimization

Advanced Technical Support Center: Preventing Thermal Degradation of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Welcome to the Technical Support Center for [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3). This compound is a critical building block in the synthesis of metallo-β-lactamase inhibitors and energetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3). This compound is a critical building block in the synthesis of metallo-β-lactamase inhibitors and energetic materials[1]. However, its unique structural motifs—a 4-amino-1,2,4-triazole ring coupled with a thioacetonitrile side chain—make it uniquely susceptible to specific thermal degradation pathways during storage[2].

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of this API precursor.

Mechanistic Insights: Thermal Vulnerabilities

Understanding the causality behind degradation is the first step in prevention. The thermal degradation of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is driven by the activation energy supplied by ambient or elevated temperatures, which catalyzes three primary pathways[3]:

  • Thioether Oxidation: The sulfur atom in the thioacetonitrile linkage is highly nucleophilic. Thermal energy, combined with ambient oxygen, accelerates its oxidation into sulfoxides and sulfones.

  • Nitrile Hydrolysis: The electrophilic carbon of the nitrile (-CN) group is vulnerable to nucleophilic attack by trace moisture. Heat accelerates this hydration, converting the nitrile into an amide (-CONH2) or ultimately a carboxylic acid.

  • Triazole Ring Deamination: While the 1,2,4-triazole core is generally robust under standard conditions, the N-amino group can undergo deamination or intermolecular condensation under high thermal stress (>100°C)[2].

degradation_pathways Compound [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Intact API Moisture Thermal Stress + Moisture (Hydrolytic Pathway) Compound->Moisture Trace H2O Oxidation Thermal Stress + Oxygen (Oxidative Pathway) Compound->Oxidation Ambient O2 Decomp High Thermal Stress (>150°C Pyrolysis) Compound->Decomp Extreme Heat Hydrolysis Nitrile Hydrolysis (Amide/Carboxylic Acid) Moisture->Hydrolysis Sulfoxide Thioether Oxidation (Sulfoxide/Sulfone) Oxidation->Sulfoxide Deamination Deamination & Ring Cleavage (NH3, HCN release) Decomp->Deamination

Fig 1. Primary thermal degradation pathways of the target compound during storage.

Troubleshooting Guide & FAQs

Q1: My compound batch developed a slight yellow tint after being left on the benchtop for a week. Is it still viable? A1: Discoloration is a primary indicator of thioether oxidation or trace deamination. Thermal energy at room temperature (20-25°C) is sufficient to overcome the activation energy for sulfur oxidation if the container is not hermetically sealed. Troubleshooting Step: Do not use the batch for sensitive biological assays without repurification. Run an HPLC-UV assay; oxidation products (sulfoxides) will elute earlier than the parent compound due to increased polarity.

Q2: During LC-MS quality control, we observed a new impurity peak with an[M+18] mass. What caused this? A2: An [M+18] mass shift corresponds to the addition of water, indicating the thermal hydrolysis of the nitrile group to an amide. Causality: This occurs when the compound is stored in environments with high relative humidity without proper desiccation. Heat acts as a catalyst for the moisture-driven nucleophilic attack on the nitrile carbon. Resolution: Ensure the compound is stored in a desiccator cabinet at 2-8°C[4].

Q3: We need to dry the compound after synthesis. Can we use a standard drying oven at 80°C? A3: No. Exposing 1,2,4-triazole derivatives to temperatures above 60°C in the presence of ambient air promotes thermal rearrangement and deamination[3]. Resolution: Use a vacuum oven set to a maximum of 35°C. The vacuum lowers the boiling point of residual solvents, allowing for efficient drying without providing the thermal energy required for degradation.

Quantitative Stability Data

To assist in your risk assessment, the following table summarizes the accelerated thermal stability profile of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile based on structural degradation kinetics.

Storage ConditionDurationPurity (HPLC-UV)Primary Degradant ObservedRecommended Action
2-8°C (Inert, Dark) 12 Months>99.5%None detectedStandard recommended storage[4].
25°C / 60% RH 3 Months97.2%Sulfoxide (Oxidation)Purge containers with Argon before sealing.
40°C / 75% RH 4 Weeks92.4%Amide (Nitrile Hydrolysis)Co-pack with silica gel desiccants.
60°C (Thermal Stress) 1 Week<85.0%Deamination productsAvoid high-temperature drying protocols.

Standard Operating Procedures (SOP): Storage & Handling

To guarantee the integrity of your compound, implement the following self-validating workflow. Do not merely place the vial in a refrigerator; the micro-environment within the vial must be controlled.

Protocol: Cryo-Desiccation and Inert Packaging

Step 1: Vacuum Desiccation (Moisture Removal)

  • Procedure: Transfer the compound to an amber glass vial. Place the open vial in a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or indicating silica gel. Apply a vacuum of <10 mbar for 12 hours at room temperature.

  • Causality: Removing trace water eliminates the nucleophile required for nitrile hydrolysis. Amber glass prevents photolytic excitation, which can lower the thermal activation energy for degradation.

  • Self-Validation: Weigh the vial before and after desiccation. The system is validated when a constant mass is achieved ( Δm<0.1% ).

Step 2: Argon Purging (Oxygen Displacement)

  • Procedure: Slowly backfill the vacuum desiccator with high-purity Argon gas (99.999%).

  • Causality: Argon is denser than Nitrogen and ambient air. It sinks into the vial, effectively displacing oxygen and preventing the thermal oxidation of the thioether bond.

  • Self-Validation: Place a colorimetric oxygen indicator pill (e.g., Ageless Eye) in a dummy vial next to your sample. The protocol is validated when the pill turns pink, indicating O2​ levels are below 0.1%.

Step 3: Hermetic Sealing and Cold Storage

  • Procedure: Cap the vial tightly while still under the Argon blanket. Wrap the cap with Parafilm to prevent atmospheric ingress. Store immediately at 2-8°C[4].

  • Causality: Storing at 2-8°C lowers the kinetic energy of the molecules well below the activation energy threshold required for both deamination and S-C bond cleavage.

storage_workflow Rec 1. Material Receipt & QC Check Dry 2. Vacuum Desiccation Rec->Dry Purge 3. Argon Purge (O2 Displacement) Dry->Purge Seal 4. Amber Glass Hermetic Seal Purge->Seal Store 5. Cold Storage (2-8°C) Seal->Store

Fig 2. Step-by-step workflow for the optimal handling and long-term storage of the compound.

References

  • Pharmaffiliates. "[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile - Reference Standards Supplier". Pharmaffiliates.[Link]

  • RSC Publishing. "Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives". RSC Advances.[Link]

  • MDPI. "4-(N-Alkyl- and -Acyl-amino)-1,2,4-triazole-3-thione Analogs as Metallo-β-Lactamase Inhibitors: Impact of 4-Linker on Potency and Spectrum of Inhibition". Pharmaceuticals.[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Welcome to the advanced technical support portal for researchers and drug development professionals working with [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3). As a highly functionalized small molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support portal for researchers and drug development professionals working with [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3).

As a highly functionalized small molecule, this compound presents significant crystallization challenges. The presence of a 4-amino group (strong hydrogen-bond donor), multiple triazole nitrogens (hydrogen-bond acceptors), and a flexible thioacetonitrile side-chain creates a complex intermolecular landscape. This dense hydrogen-bonding network frequently leads to liquid-liquid phase separation (oiling out), uncontrolled polymorphism, and poor crystal habits (fine needles).

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these issues and providing self-validating protocols to resolve them.

Diagnostic Workflow

Before altering your solvent system or cooling profile, use the diagnostic workflow below to identify the root cause of your crystallization failure.

CrystallizationTroubleshooting Start Start Crystallization [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Issue1 Observation: Oiling Out (LLPS) Start->Issue1 Issue2 Observation: Fine Needles / Gelation Start->Issue2 Issue3 Observation: Polymorphism / Broad MP Start->Issue3 Action1 Reduce cooling rate & lower initial concentration Issue1->Action1 Action2 Switch to H-bond competing solvent (e.g., IPA) Issue2->Action2 Action3 Implement strict seeding within metastable zone Issue3->Action3 Opt1 Add anti-solvent slowly with high shear mixing Action1->Opt1 Opt2 Apply Temperature Cycling (Ostwald Ripening) Action2->Opt2 Opt3 Perform PXRD/DSC to identify polymorphs Action3->Opt3

Workflow for troubleshooting[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile crystallization.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My batch is "oiling out" as a dense liquid at the bottom of the flask instead of forming crystals. How do I fix this?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's cooling trajectory crosses the liquid-liquid coexistence curve before reaching the solubility curve. Because[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is highly polar, rapid supersaturation causes the solute molecules to aggregate into a metastable, solute-rich liquid (coacervate) rather than organizing into a rigid crystal lattice. Furthermore, impurities dramatically depress the melting point of the mixture, making oiling out more likely, as detailed by [1]. The Solution: You must prevent the system from reaching high supersaturation levels too quickly. Dilute the initial concentration, switch to a solvent system with a flatter solubility curve, and utilize a highly controlled cooling rate.

Q2: The crystals I obtain are extremely fine needles that turn into an unfilterable paste. How can I improve the crystal habit?

The Causality: Fine needles indicate that crystal growth is kinetically driven along a single primary axis. For this compound, the strong hydrogen bonding between the 4-amino group and the triazole nitrogens drives rapid 1D growth. The Solution: You must disrupt this 1D kinetic preference to allow thermodynamically stable 3D growth (prisms). This is achieved by either switching to a hydrogen-bond competing solvent (like Isopropanol) that temporarily caps the fast-growing faces, or by implementing Temperature Cycling (see Protocol B) to dissolve the high-surface-area needles and redeposit the mass onto thicker crystal faces.

Q3: DSC analysis shows inconsistent melting points between batches. Are we dealing with polymorphs?

The Causality: Yes. 1,2,4-triazole derivatives are notorious for exhibiting multiple polymorphic forms due to their ability to pack into various thermodynamically similar hydrogen-bonded networks, as noted in studies published by the [2] and the [3]. The Solution: Spontaneous primary nucleation will always yield unpredictable polymorphic mixtures. You must operate strictly within the Metastable Zone Width (MSZW) and introduce a high-quality seed crystal of the desired polymorph to force the batch to adopt a uniform lattice structure[4].

Quantitative Data: Solvent Selection Matrix

Selecting the right solvent is critical for balancing solubility, polymorphic control, and crystal habit.

Solvent SystemDielectric Constant (ε)Solute Interaction MechanismExpected Crystallization OutcomeTroubleshooting Application
Methanol / Water 33.0 / 80.1Strong H-bond donor/acceptorHigh risk of oiling out (LLPS) at high concentrations.Avoid if crude purity is <90%.
Ethanol / Heptane 24.5 / 1.9Moderate H-bond competitionGood yield, but prone to fine needle formation.Use in conjunction with temperature cycling.
Isopropanol (IPA) 18.3Sterically hindered H-bondingSlower growth, promotes thicker prismatic crystals.Best for correcting poor crystal habit (needles).
Ethyl Acetate 6.0H-bond acceptor onlyPoor solubility; risk of polymorphic mixtures.Use strictly as an anti-solvent in controlled additions.

Standardized Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (To Prevent Oiling Out & Polymorphism)

This protocol utilizes seeding within the metastable zone to bypass primary nucleation, ensuring polymorphic purity and preventing the sudden crash-out that causes LLPS, as recommended by [5].

  • Dissolution: Suspend the crude[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile in Ethanol (primary solvent) at 10 volumes (10 mL/g). Heat the reactor to 65°C under moderate agitation.

    • Causality: Heating 10-15°C above the saturation point ensures the complete destruction of metastable solute clusters that could act as unwanted nucleation sites.

    • Self-Validation Checkpoint: The solution must be visually clear. If using Process Analytical Technology (PAT), verify that the in-line turbidity probe reads <5 NTU before proceeding.

  • Cooling to Metastable Zone: Cool the solution at a controlled rate of 0.5°C/min to 45°C.

  • Seeding: Introduce 1-2 wt% of pure, milled seed crystals of the desired polymorph. Hold the temperature at 45°C for 60 minutes.

    • Causality: Holding the temperature allows the seeds to establish the crystal lattice template. Because the system is in the metastable zone, the seeds will grow without triggering spontaneous secondary nucleation[4].

    • Self-Validation Checkpoint: Extract a 1 mL aliquot and analyze via optical microscopy. You should observe discrete, growing seed crystals. If amorphous oil droplets are visible, the system has crossed the liquid-liquid coexistence curve; immediately heat by 5°C to redissolve the oil and reduce your cooling rate.

  • Anti-Solvent Addition: Begin dosing Heptane (anti-solvent) at a rate of 0.1 volumes/hour until 5 volumes have been added. Maintain high-shear mixing to prevent localized supersaturation at the dosing point.

  • Final Isolation: Cool the suspension to 5°C at 0.1°C/min. Filter the resulting slurry, wash with cold Heptane, and dry under vacuum at 40°C.

Protocol B: Temperature Cycling for Habit Modification (Ostwald Ripening)

Use this protocol if your standard crystallization yields fine, unfilterable needles.

  • Initial Crystallization: Generate a suspension of the compound using your standard cooling profile.

  • Heating Phase (Dissolution of Fines): Heat the suspension to 55°C (approximately 5°C below the total dissolution temperature) and hold for 30 minutes.

    • Causality: According to the Gibbs-Thomson effect, small needle-like crystals have a disproportionately high surface energy, making them more soluble than larger crystals. Heating selectively dissolves these fine needles while leaving the larger crystals intact.

  • Cooling Phase (3D Growth): Cool the suspension slowly (0.1°C/min) back to 20°C.

    • Causality: The slow cooling rate forces the newly dissolved solute to deposit onto the faces of the surviving large crystals, promoting thermodynamically stable 3D growth (prisms) rather than kinetically driven 1D growth (needles).

  • Cycling: Repeat Steps 2 and 3 for a total of 3 to 5 cycles.

    • Self-Validation Checkpoint: Monitor the suspension using an in-line Focused Beam Reflectance Measurement (FBRM) probe. The cycling is complete when the chord length distribution (CLD) shows a >80% reduction in particle counts under 10 µm, confirming the elimination of fine needles.

References

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. International Journal of Medical Toxicology and Legal Medicine. Available at:[Link]

  • Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole. RSC Advances. Available at:[Link]

  • Troubleshooting Crystallization (Oiling Out). Chemistry LibreTexts. Available at:[Link]

  • Crystallization & Precipitation: Mechanisms and Control. Mettler Toledo. Available at:[Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Available at:[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Couplings

Welcome to the Technical Support Center. As application scientists in drug development, we frequently encounter challenges when functionalizing [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists in drug development, we frequently encounter challenges when functionalizing [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3). This molecule is a highly versatile, bifunctional building block. It features a nucleophilic primary amine at the 4-position and an electrophilic, active methylene/nitrile moiety at the 3-thio position.

Because of this dual reactivity, selecting the correct solvent is not just a matter of solubility—it is the primary thermodynamic control dial for directing the reaction pathway, preventing side reactions, and maximizing yield.

Mechanistic Pathway & Solvent Selection Logic

Before troubleshooting specific reactions, it is critical to map your target coupling to the appropriate solvent class. The decision matrix below outlines the causality between reaction type and solvent selection.

SolventOptimization Start [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Coupling Reaction Condensation Schiff Base Formation (Reaction at 4-NH2) Start->Condensation Aldehydes/Ketones Acylation N-Acylation / Sulfonylation (Reaction at 4-NH2) Start->Acylation Acid Chlorides/Anhydrides Cyclization Intramolecular Cyclization (Reaction at -CH2-CN) Start->Cyclization Base Catalysis Protic Polar Protic Solvents (EtOH, MeOH) Optimal for H-bond stabilization Condensation->Protic AproticMild Polar Aprotic Solvents (MeCN, DCM) Prevents nitrile hydrolysis Acylation->AproticMild AproticStrong High-Boiling Polar Aprotic (DMF, DMSO) Maximizes anion solvation Cyclization->AproticStrong Success High Yield & Purity Protic->Success AproticMild->Success AproticStrong->Success

Solvent selection matrix for [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile coupling reactions.

Troubleshooting & FAQs

Q: Why am I observing poor yields and nitrile hydrolysis during Schiff base condensation in DMF? A: DMF is hygroscopic and requires high temperatures for removal. When heated, trace water and dimethylamine (a degradation product of DMF) can readily hydrolyze the sensitive nitrile group (-CN) to an amide or carboxylic acid. Solution: Switch to a polar protic solvent like absolute ethanol. Ethanol provides hydrogen-bond donation that stabilizes the hemiaminal transition state, driving the dehydration step forward cleanly at lower temperatures without risking the integrity of the nitrile group [1].

Q: During N-acylation of the 4-amino group, I see cleavage of the thioacetonitrile linkage. How can I prevent this? A: The S−CH2​−CN bond is susceptible to cleavage under strongly basic conditions in protic environments, where base-catalyzed elimination is favored. Solution: Perform the coupling in a dry, polar aprotic solvent like anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) using a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Acetonitrile maintains the integrity of the thioether bond while providing sufficient polarity to dissolve the triazole starting material [2].

Q: What is the optimal solvent system for base-promoted cyclization to form fused triazolo-thiadiazines? A: Intramolecular cyclization involving the active methylene/nitrile group requires the generation of a reactive carbanion. Solution: High-boiling polar aprotic solvents like DMSO or DMF are superior here. They effectively solvate the counter-ion of the base (e.g., Na+ or K+ ), leaving the carbanion "naked" and highly reactive. This lack of hydrogen-bonding interference significantly accelerates the cyclodehydration process [3].

Quantitative Data: Solvent Effects on Coupling Yields

The following table summarizes the impact of solvent selection on the yield and reaction time for the functionalization of 1,2,4-triazole-3-thiol derivatives (specifically targeting the 4-amino group via condensation).

SolventDielectric Constant (ε)Reaction Time (h)Average Yield (%)Mechanistic Impact
Absolute Ethanol 24.51.084% Optimal H-bonding for dehydration; product precipitates.
Methanol 32.71.580%Good H-bonding, but lower boiling point limits kinetic energy.
DMF 36.71.578%Good solubility, but high risk of nitrile hydrolysis at elevated temps.
Acetonitrile 37.52.074%Lacks H-bond donation to stabilize the transition state.

Data adapted from comparative solvent studies on 1,2,4-triazole-3-thiol antimicrobial derivatives [1].

Self-Validating Experimental Protocols

To ensure reproducibility, we recommend the following self-validating protocols. These workflows are designed so that the physical chemistry of the reaction inherently confirms its success.

Protocol A: Schiff Base Condensation (Protic Solvation)

Target: Selective functionalization of the 4-amino group with an aromatic aldehyde.

  • Preparation: Suspend 1.0 eq of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile and 1.05 eq of the target benzaldehyde derivative in 15 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Mechanistic note: The acid protonates the carbonyl oxygen, increasing its electrophilicity.

  • Reflux: Heat the mixture to reflux (78°C) for 1–2 hours.

  • Self-Validation Check: The reaction progress is visually confirmed by the transition from a clear/cloudy solution to a heavy, distinct precipitate. The extended conjugation of the resulting Schiff base drastically reduces its solubility in hot ethanol, driving the equilibrium forward.

  • Isolation: Cool the flask in an ice bath for 30 minutes. Isolate the solid via vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under a vacuum.

Protocol B: N-Acylation (Aprotic Solvation)

Target: Amide bond formation at the 4-amino group without thioacetonitrile cleavage.

  • Preparation: Dissolve 1.0 eq of the triazole derivative in 10 mL of anhydrous Acetonitrile under an inert nitrogen atmosphere [4].

  • Base Addition: Add 1.5 eq of DIPEA. Stir for 10 minutes at 0°C.

  • Acylation: Dropwise, add 1.1 eq of the desired acid chloride.

  • Self-Validation Check: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The highly polar primary amine spot (low Rf) will disappear, replaced by a less polar amide spot (higher Rf). The absence of baseline degradation confirms the thioacetonitrile bond remains intact.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

References

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)
  • SYNTHESIS AND REACTIONS OF NEW FUSED HETEROCYCLES DERIVED FROM 3-(o-AMINOPHENYL)
  • Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)
  • Fragment-Based Discovery of Dual JC Virus and BK Virus Helicase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
Troubleshooting

Reducing unwanted side products in[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile preparation

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile. This document is designed for researchers, chemists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges encountered during this specific synthesis. Our goal is to move beyond simple protocols and provide in-depth, mechanism-driven solutions to help you optimize your reaction, improve yield, and reduce the formation of unwanted side products.

Section 1: Troubleshooting the Synthesis of the Precursor

FAQ 1: My yield for the 4-Amino-5-mercapto-4H-1,2,4-triazole precursor is low and the product appears impure. What are the critical factors in its synthesis?

Answer: The quality of your precursor, 4-Amino-5-mercapto-4H-1,2,4-triazole, is paramount for a successful subsequent alkylation step. Low yields and impurities often stem from incomplete cyclization or side reactions during its formation. The most common and reliable method involves the cyclization of a potassium dithiocarbazinate intermediate, which is formed from an acid hydrazide and carbon disulfide.[1][2][3]

Underlying Chemistry: The reaction proceeds by first forming a potassium N'-acyl-dithiocarbazate from an acid hydrazide (in this case, often generated from thiocarbohydrazide) and carbon disulfide in the presence of a base like potassium hydroxide. This intermediate is then cyclized with hydrazine hydrate. The hydrazine acts as a dinucleophile, attacking the thiocarbonyl group and displacing H₂S to form the triazole ring.[1][4]

Troubleshooting & Optimization:

  • Reagent Quality: Ensure you are using high-purity thiocarbohydrazide or the appropriate acid hydrazide and fresh, high-quality carbon disulfide and hydrazine hydrate.

  • Base and Solvent: The reaction is typically run in an alcoholic solvent (e.g., ethanol) with KOH. Ensure the KOH is fully dissolved before adding other reagents to maintain a homogeneous reaction medium.

  • Temperature Control: The initial formation of the dithiocarbazate is often done at a controlled, lower temperature, while the subsequent cyclization with hydrazine hydrate requires reflux to drive the reaction to completion.[3][5]

  • Acidification for Precipitation: After the cyclization is complete (monitored by TLC), the product is isolated by acidifying the cooled reaction mixture. Use a dilute acid (e.g., HCl or H₂SO₄) and add it slowly while cooling in an ice bath to precipitate the product.[4] A rapid or overly concentrated acid addition can cause degradation. The target pH for precipitation is typically around 1-4.[3][4]

  • Purification: The crude product can be effectively purified by recrystallization, often from water or an ethanol/water mixture.[6] The solubility of the triazole is significantly higher in hot water than in cold, allowing for efficient purification.[6]

Section 2: Core Challenge - Selective S-Alkylation

The most significant challenge in preparing [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is controlling the regioselectivity of the alkylation step. The precursor, 4-Amino-5-mercapto-4H-1,2,4-triazole, is an ambident nucleophile with multiple potential sites for alkylation: the exocyclic sulfur (S), the ring nitrogens (N1, N2, N4), and the exocyclic amino group (4-NH₂). The desired reaction is S-alkylation.

cluster_0 Reaction Overview A 4-Amino-5-mercapto-4H-1,2,4-triazole C [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (Desired S-Alkylated Product) A->C Base, Solvent D N-Alkylated Isomers (Side Products) A->D Incorrect Conditions B Chloroacetonitrile (ClCH₂CN) B->C B->D

Caption: General workflow for the alkylation reaction.

FAQ 2: I am observing a significant side product with the same mass as my target compound. How do I ensure selective alkylation on the sulfur atom?

Answer: This is a classic case of competing S- vs. N-alkylation.[7] The key is to exploit the different chemical properties of the sulfur and nitrogen nucleophiles based on the Hard and Soft Acids and Bases (HSAB) principle. The thiolate anion (S⁻), formed by deprotonating the mercapto group, is a "soft" nucleophile. The nitrogen atoms are "harder" nucleophiles. The electrophilic carbon in chloroacetonitrile is a "soft" electrophile. Soft nucleophiles preferentially react with soft electrophiles.[8][9] Therefore, the strategy is to create conditions that favor the formation and reaction of the soft thiolate nucleophile while minimizing the reactivity of the harder nitrogen centers.

cluster_paths Competing Reaction Pathways START 4-Amino-5-mercapto-4H-1,2,4-triazole (Ambident Nucleophile) PATH_S S-Alkylation (Soft-Soft Interaction) START->PATH_S Favored by weak base, pH 8-9 PATH_N N-Alkylation (Hard-Soft Interaction) START->PATH_N Occurs with strong excess base PRODUCT_S Desired Product: [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile PATH_S->PRODUCT_S PRODUCT_N Side Product: N-alkylated isomer PATH_N->PRODUCT_N

Caption: Competing S- and N-alkylation pathways.

Critical Reaction Parameters for Selective S-Alkylation:

ParameterCondition for Selective S-AlkylationRationale & ExplanationPotential Side Product if Uncontrolled
Base Weak base (e.g., K₂CO₃, NaHCO₃) or stoichiometric amount of a strong base (e.g., NaOH, NaOEt).The thiol (SH) group is significantly more acidic (pKa ≈ 7-8) than the ring or exocyclic amino protons (pKa > 10). A weak base or a controlled amount of strong base will selectively deprotonate the thiol to form the highly nucleophilic thiolate (S⁻) without significantly deprotonating the nitrogen atoms.[10]N-Alkylated Isomer
pH Control Maintain a slightly basic pH (approx. 8-9).This pH range is optimal for ensuring the thiol exists predominantly as the thiolate anion, maximizing its concentration for the desired reaction. Overly basic conditions (pH > 10) can lead to deprotonation of nitrogen atoms, increasing N-alkylation.N-Alkylated Isomer
Solvent Polar solvents like ethanol, DMF, or acetonitrile.These solvents are effective at dissolving the triazole precursor and the base. Polar aprotic solvents (DMF, acetonitrile) are particularly good as they solvate the cation of the base, leaving the thiolate anion more "naked" and reactive.[10][11]Incomplete reaction, poor solubility.
Temperature Room temperature to slightly elevated (40-50 °C).This provides enough activation energy for the S-alkylation to proceed at a reasonable rate without promoting unwanted side reactions or decomposition of the product or chloroacetonitrile.Decomposition, increased side products.
Recommended Protocol for Selective S-Alkylation

This protocol is designed to maximize the yield of the desired S-alkylated product.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1 equivalent of 4-Amino-5-mercapto-4H-1,2,4-triazole in absolute ethanol.

  • Base Addition: Add 1.0-1.1 equivalents of a base, such as sodium ethoxide or potassium carbonate. Stir the mixture at room temperature for 30-60 minutes. This step ensures the complete formation of the sodium or potassium thiolate salt in situ.[10]

  • Alkylation: Slowly add 1.0-1.1 equivalents of chloroacetonitrile dropwise to the suspension while maintaining the temperature at or below room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture. The product may precipitate directly from the reaction mixture. If not, the volume can be reduced under vacuum to induce precipitation.

  • Purification: Filter the crude solid product and wash with cold ethanol and then water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Section 3: Other Common Side Products and Purification

FAQ 3: My final product is contaminated with a high molecular weight impurity, which I suspect is a disulfide. How can this be avoided?

Answer: The thiolate intermediate is highly susceptible to oxidation, especially in the presence of air (oxygen) under basic conditions. This oxidation leads to the formation of a disulfide-linked dimer of your starting material, which can be difficult to remove.

Prevention Strategy:

  • Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes the presence of oxygen, thereby inhibiting the oxidation pathway.

  • Degassed Solvents: For highly sensitive reactions, using solvents that have been degassed (by sparging with an inert gas or through freeze-pump-thaw cycles) can further reduce dissolved oxygen.

  • Prompt Alkylating Agent Addition: Once the thiolate is generated with the base, add the chloroacetonitrile promptly. Leaving the reactive thiolate intermediate stirring in solution for an extended period before adding the electrophile increases the opportunity for oxidation.

FAQ 4: What is the most effective method for purifying the final [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile?

Answer: The purification method depends on the nature of the impurities.

  • Recrystallization: This is the most common and effective method if the primary impurities are unreacted starting material, salts, or the disulfide dimer. Ethanol or an ethanol/water mixture is often a good starting point for solvent screening.

  • Column Chromatography: If you have a mixture of S- and N-alkylated isomers, which often have very similar polarities, separation by recrystallization can be challenging. In this case, silica gel column chromatography is the preferred method. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity by adding more ethyl acetate or methanol, can effectively separate the isomers.[12][13]

  • Acid-Base Extraction: While less common for this specific product, if you have significant non-polar impurities, you could dissolve the crude product in a dilute aqueous acid (protonating the amino groups), wash with a non-polar organic solvent (like dichloromethane or ether) to remove impurities, and then re-precipitate the product by neutralizing the aqueous layer.

START Crude Product CHECK_IMPURITY Identify Major Impurity (TLC, NMR, LC-MS) START->CHECK_IMPURITY ISOMER Isomeric Side Products (e.g., N-Alkylation) CHECK_IMPURITY->ISOMER DIMER Disulfide Dimer or Unreacted SM CHECK_IMPURITY->DIMER SALTS Inorganic Salts CHECK_IMPURITY->SALTS ISOMER->DIMER No CHROM Silica Gel Column Chromatography ISOMER->CHROM Yes DIMER->SALTS No RECRYST Recrystallization (e.g., from Ethanol) DIMER->RECRYST Yes WASH Aqueous Wash / Trituration SALTS->WASH Yes END Pure Product SALTS->END No (Proceed to other methods) CHROM->END RECRYST->END WASH->END

Caption: Troubleshooting logic for product purification.

References
  • Riyadh, S. M., & Gomha, S. M. (2020). Two decades of the synthesis of mono- and bis-aminomercapto[1][2][4]triazoles. RSC Advances, 10(42), 24994–25012. [Link]

  • Wang, B., et al. (2007). Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. Molecules, 12(8), 1896-1903. [Link]

  • Salimon, J., et al. (2011). (New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. Revista de Chimie, 62(1), 87-90. [Link]

  • Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles: Synthesis, Reaction and Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. IJPSR, 79(1), 93-104. [Link]

  • Li, P., et al. (2007). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 12(7), 1345-1355. [Link]

  • Wikipedia. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

  • Sabale, P. M., & Mehta, P. (n.d.). Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives. Parul Institute of Pharmacy. [Link]

  • Li, Z., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 11(19), 4422-4424. [Link]

  • Gress, A. A., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. [Link]

  • Gomha, S. M., et al. (2018). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Chinese Chemical Society, 65(5), 559-565. [Link]

  • Oniga, S., et al. (2019). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. Revista de Chimie, 70(1), 13-17. [Link]

  • Singh, S., et al. (2019). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Saudi Chemical Society, 23(8), 1035-1044. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry. [Link]

  • Biron, J. P., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 48. [Link]

  • Academia.edu. (2025). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][4]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-amino-1,2,4-Triazole.
  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? Retrieved from [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Medicinal Chemistry, 56(15), 6045-6053. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

  • PubMed. (2015). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 80(2), 958-970. [Link]

  • International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR, 5(3), 1145-1153. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1-15. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Retrieved from [Link]

  • ResearchGate. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? Retrieved from [Link]

  • Macmillan Group. (2008). Enolate Seminar. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction &amp; Mechanistic Context[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) is a critical synthetic building block utilized in the development of fused heterocyclic systems, such as triazolothiadiazines and triazolothiadiazoles, which are highly valued in drug discovery for their antimicrobial and anticancer properties .

Structural Validation and NMR Spectral Reference for[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile: A Comparative Guide Introduction & Mechanistic Context[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation and NMR Spectral Reference for[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile: A Comparative Guide

Introduction & Mechanistic Context[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) is a critical synthetic building block utilized in the development of fused heterocyclic systems, such as triazolothiadiazines and triazolothiadiazoles, which are highly valued in drug discovery for their antimicrobial and anticancer properties [1][1].

When synthesizing this compound via the alkylation of 4-amino-4H-1,2,4-triazole-3-thiol with chloroacetonitrile, researchers face a classic regioselectivity challenge. The ambidentate nature of the 1,2,4-triazole-thiol system means that alkylation can theoretically occur at the sulfur atom (S-alkylation) or at the triazole ring nitrogen (N-alkylation).

The Causality of Reaction Conditions: Under mildly basic conditions (e.g., K₂CO₃ in ethanol or DMF), the thiol group is deprotonated to form a thiolate anion. According to Pearson's Hard Soft Acid Base (HSAB) theory, the large, polarizable sulfur atom acts as a "soft" nucleophile. It preferentially attacks the "soft" electrophilic carbon of chloroacetonitrile, driving the reaction kinetically and thermodynamically toward the S-alkylated target [1]. However, variations in solvent polarity or base strength can trigger competitive N-alkylation, necessitating a self-validating analytical framework to benchmark the product's structural purity against potential alternatives [2].

Comparative NMR Spectral Analysis

To objectively compare the synthesized target against its starting material and potential N-alkylated impurities, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Solvent Selection Causality: DMSO-d₆ is strictly chosen over CDCl₃. The high dielectric constant of DMSO-d₆ fully dissolves the polar triazole network. More importantly, DMSO-d₆ acts as a hydrogen-bond acceptor, which slows down the chemical exchange of the -NH₂ protons, allowing them to resolve clearly as a distinct broad singlet rather than disappearing into the baseline.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data (DMSO-d₆, 400 MHz / 100 MHz)

This table benchmarks the target compound against its precursor and its primary structural isomer.

Chemical Shift (ppm)Starting Material: 4-Amino-4H-1,2,4-triazole-3-thiolTarget Product:[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrileImpurity Alternative: N-Alkylated Isomer (Thione form)
¹H: Triazole C5-H 8.40 (s, 1H)8.62 (s, 1H) 8.85 (s, 1H)
¹H: -NH₂ Group 5.75 (br s, 2H)6.20 (br s, 2H) 6.50 (br s, 2H)
¹H: -CH₂- Group N/A4.15 (s, 2H) (S-CH₂)5.20 (s, 2H) (N-CH₂)
¹H: -SH / -NH 13.50 (br s, 1H)N/A N/A
¹³C: Triazole C3 166.0 (C=S thione)152.0 (C-S thioether) 160.5 (C=S thione)
¹³C: Triazole C5 143.5145.5 143.0
¹³C: -CN N/A117.5 116.0
¹³C: -CH₂- N/A17.2 (S-CH₂)35.0 (N-CH₂)

Key Diagnostic Insight: The chemical shift of the methylene (-CH₂-) protons is the primary differentiator. S-alkylation yields a signal around 4.15 ppm , whereas N-alkylation shifts the signal downfield past 5.00 ppm due to the stronger deshielding effect of the adjacent triazole nitrogen.

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis Workflow
  • Preparation: Suspend 4-amino-4H-1,2,4-triazole-3-thiol (10 mmol) in 20 mL of anhydrous ethanol.

  • Base Addition: Add anhydrous K₂CO₃ (12 mmol) and stir at room temperature for 30 minutes to ensure complete thiolate formation. Causality: K₂CO₃ is a mild base that prevents the degradation of the delicate triazole ring while ensuring quantitative deprotonation of the thiol.

  • Alkylation: Dropwise add chloroacetonitrile (11 mmol). Reflux the mixture for 4 hours.

  • Workup: Cool to room temperature, pour into ice water, and filter the resulting precipitate. Recrystallize from ethanol to yield the pure S-alkylated product.

Protocol B: 2D NMR (HMBC) Self-Validating System

To ensure absolute trustworthiness of the structural assignment, 1D NMR must be coupled with Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. This creates a self-validating loop:

  • Acquisition: Acquire an HMBC spectrum using a standard pulse sequence with a long-range coupling delay optimized for 8 Hz (typical for ³J_CH couplings).

  • Validation Logic:

    • Locate the methylene proton signal at 4.15 ppm.

    • Trace the cross-peaks in the carbon dimension.

    • Confirmation: If a distinct ³J cross-peak correlates the 4.15 ppm protons to the triazole C3 carbon at 152.0 ppm, S-alkylation is unequivocally confirmed . If the cross-peak correlates to a nitrogen atom (via ¹⁵N HMBC) or lacks the characteristic C3 thioether shift, the batch is contaminated with the N-alkylated isomer.

Logical Workflow Visualization

NMR_Workflow SM 4-Amino-4H-1,2,4-triazole-3-thiol (Starting Material) Reaction Base-Catalyzed Alkylation (+ Chloroacetonitrile) SM->Reaction S_Alk S-Alkylation Pathway (Target Compound) Reaction->S_Alk Major (HSAB Theory) N_Alk N-Alkylation Pathway (Impurity) Reaction->N_Alk Minor (Side Reaction) NMR_Test 2D NMR (HMBC) Validation Self-Validating Protocol S_Alk->NMR_Test N_Alk->NMR_Test Valid Target Confirmed CH2 to C3 Cross-Peak NMR_Test->Valid S-CH2 (~4.15 ppm) Invalid Impurity Detected CH2 to N Cross-Peak NMR_Test->Invalid N-CH2 (~5.20 ppm)

Workflow for the synthesis and 2D NMR self-validation of S-alkylated triazole derivatives.

References

  • Title: [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS 74599-36-3) Reference Standards Source: Pharmaffiliates URL: [Link]

  • Title: Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest Source: Phosphorus, Sulfur, and Silicon and the Related Elements (via ResearchGate) URL: [Link]

  • Title: The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole Source: ResearchGate URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Comprehensive Mass Spectrometry Profiling of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile: A Comparative Guide to Fragmentation Pathways and Platform Efficacy As a Senior Application Scientist specializing in mass sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Profiling of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile: A Comparative Guide to Fragmentation Pathways and Platform Efficacy

As a Senior Application Scientist specializing in mass spectrometry (MS) and structural elucidation, I frequently encounter challenges in profiling highly functionalized heterocyclic compounds. The compound [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (C₄H₅N₅S, Exact Mass: 155.0266 Da) is a critical intermediate and active scaffold in drug discovery, particularly noted for its utility in synthesizing β-lactamase inhibitors and advanced corrosion inhibitors[1][2].

This guide objectively compares the analytical performance of different MS platforms for characterizing this compound, details the causality behind its fragmentation pathways, and provides a self-validating experimental protocol to ensure uncompromising scientific integrity.

Mechanistic Causality of Fragmentation

Understanding the mass spectrometric behavior of the 1,2,4-triazole system is crucial for the identification of novel drug candidates and their metabolites[3]. The fragmentation of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile under Electrospray Ionization (ESI) is heavily dictated by the relative stabilities of the resulting product ions and the lability of exocyclic bonds.

  • Protonation Dynamics: In ESI(+) mode, protonation preferentially occurs at the N1 or N2 positions of the triazole ring due to their higher proton affinity compared to the exocyclic 4-amino group or the thioether sulfur. This generates the stable precursor ion [M+H]⁺ at m/z 156.034.

  • Pathway A (Thioacetonitrile Cleavage): The most thermodynamically favorable fragmentation is the cleavage of the S–CH₂CN bond. Collision-Induced Dissociation (CID) leads to the expulsion of a cyanomethyl radical (•CH₂CN, 40 Da), yielding a highly stabilized 4-amino-1,2,4-triazole-3-thiolate core at m/z 116.015. This specific cleavage is a hallmark analytical marker for S-alkylated triazole-3-thiols[4].

  • Pathway B (Amino Group Expulsion): The N–N bond connecting the 4-amino group to the triazole ring is susceptible to secondary cleavage. Following the loss of the cyanomethyl group, the molecule often expels ammonia (NH₃, 17 Da) via hydrogen rearrangement, generating a fragment at m/z 98.989.

  • Pathway C (Ring Degradation): At elevated collision energies (e.g., >30 eV), the robust 1,2,4-triazole ring undergoes retro-synthetic degradation, characterized by the expulsion of HCN (27 Da) or N₂ (28 Da)[3].

MS_Fragmentation M Precursor Ion [M+H]+ m/z 156.034 F1 Fragment A [M+H - CH2CN]+ m/z 116.015 M->F1 Loss of •CH2CN (-40 Da) F2 Fragment B [M+H - HSCH2CN]+ m/z 83.035 M->F2 Loss of HSCH2CN (-73 Da) F3 Fragment C [M+H - CH2CN - NH3]+ m/z 98.989 F1->F3 Loss of NH3 (-17 Da) F4 Fragment D Ring Cleavage m/z 56.025 F2->F4 Loss of HCN (-27 Da)

Fig 1: ESI-MS/MS positive ion fragmentation pathway of the target triazole thioacetonitrile.

Comparative Platform Efficacy

When selecting an analytical platform for triazole derivatives, researchers must balance sensitivity, structural resolution, and throughput. Below is an objective comparison of the three primary MS techniques utilized for this class of compounds.

Analytical PlatformIonization MechanismPrimary ApplicationKey AdvantageLimitation
High-Resolution Q-TOF LC-MS/MS Soft (ESI)Structural elucidation & impurity profiling.Sub-ppm mass accuracy; resolves isobaric interferences[3].Higher capital cost; complex data processing.
Triple Quadrupole (QqQ) LC-MS/MS Soft (ESI)High-throughput PK/PD quantitation.Superior sensitivity (LOD < 1 ng/mL) via Multiple Reaction Monitoring (MRM).Low resolution; cannot distinguish structurally similar isomers.
GC-EI-MS Hard (70 eV EI)Volatile derivative analysis.Extensive library matching (NIST) due to reproducible hard fragmentation.Requires prior derivatization (e.g., silylation) due to thermal lability.

Scientist's Verdict: For the structural confirmation of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile, High-Resolution Q-TOF LC-MS/MS is the undisputed gold standard. The ESI mechanism preserves the pseudo-molecular ion, while the Q-TOF mass analyzer provides the exact mass data required to confidently map the loss of the thioacetonitrile moiety.

Quantitative Fragmentation Data

The following table summarizes the high-resolution diagnostic fragments generated under ESI-CID conditions. These exact masses serve as definitive analytical markers for this compound.

Fragment IonExact Mass (m/z)FormulaNeutral LossMechanistic Causality
[M+H]⁺ 156.034C₄H₆N₅S⁺NoneProtonation at triazole N1/N2.
Fragment A 116.015C₂H₅N₄S⁺40.019 (•CH₂CN)Cleavage of S–C bond, yielding stable triazole-thiolate[4].
Fragment B 83.035C₂H₃N₄⁺72.999 (HSCH₂CN)Cleavage of C–S bond, expelling thioacetonitrile.
Fragment C 98.989C₂H₂N₃S⁺57.045 (CH₂CN + NH₃)Loss of exocyclic 4-amino group from Fragment A.
Fragment D 56.025C₂H₂N₂⁺100.009 (HSCH₂CN + HCN)High-energy triazole ring opening[3].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-ESI-MS/MS protocol is designed as a self-validating system . It incorporates built-in system suitability checks to prevent false positives and carryover.

Step 1: Sample Preparation & Matrix Standardization

  • Dissolve 1.0 mg of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile in 1.0 mL of LC-MS grade Methanol to create a stock solution[5].

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: System Suitability (The Validation Check)

  • Blank Injection: Inject the diluent matrix. Acceptance Criteria: No peaks observed at m/z 156.034 ± 5 ppm (confirms zero carryover).

  • Reference Standard Injection: Inject a known structural analog (e.g., 4-amino-1,2,4-triazole-3-thiol)[1]. Acceptance Criteria: Mass accuracy must be within ±5 ppm, and the retention time must be stable (±0.1 min).

Step 3: Chromatographic Separation

  • Column: Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm)[4].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.3 mL/min. Column temperature: 40°C.

Step 4: Q-TOF MS/MS Acquisition

  • Source Parameters: ESI Positive mode. Capillary Voltage: 3.5 kV. Desolvation Temperature: 350°C.

  • CID Parameters: Isolate the precursor [M+H]⁺ (m/z 156.034) in the quadrupole. Apply a collision energy (CE) ramp of 15–35 eV using Argon as the collision gas to capture both low-energy (Fragment A) and high-energy (Fragment D) transition states.

LCMS_Workflow S1 1. Sample Prep 1 mg/mL in MeOH S2 2. UHPLC Separation C18, Gradient Elution S1->S2 S3 3. ESI(+) Ionization Capillary: 3.5 kV S2->S3 S4 4. Q-TOF MS/MS CID: 15-35 eV S3->S4 S5 5. Data Analysis Fragment Annotation S4->S5

Fig 2: Standardized LC-ESI-MS/MS analytical workflow for triazole thioacetonitrile derivatives.

References

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases, MDPI Pharmaceuticals, [Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents, Current Issues in Pharmacy and Medicine (ZSMU), [Link]

  • 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases, MDPI Molecules, [Link]

  • EQCM and XPS analysis of 1,2,4-triazole and 3-amino-1,2,4-triazole as Copper Corrosion Inhibitors in Chloride Solution, ResearchGate, [Link]

Sources

Validation

Comparing the reactivity of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile vs other triazole thioethers

Title: Comparative Reactivity Guide: [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile vs. Alternative Triazole Thioethers Executive Summary In the landscape of heterocyclic drug discovery and agricultural chemistry, 1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Reactivity Guide: [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile vs. Alternative Triazole Thioethers

Executive Summary In the landscape of heterocyclic drug discovery and agricultural chemistry, 1,2,4-triazole thioethers serve as highly versatile building blocks. However, the reactivity of these compounds diverges drastically depending on their specific functionalization. This guide provides an in-depth comparative analysis of [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile against alternative triazole thioethers. By examining the mechanistic causality behind their divergent cyclization pathways, researchers can strategically leverage these scaffolds to synthesize complex, rigidified polycyclic systems such as triazolo[3,4-b][1,3,4]thiadiazines[1].

Section 1: Structural Dynamics & Mechanistic Causality

The unique reactivity of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is governed by a highly efficient intramolecular "push-pull" dynamic. The molecule possesses two critical reactive domains in close spatial proximity:

  • The "Push" (Nucleophile): The exocyclic 4-amino group. Due to the alpha-effect from the adjacent triazole ring nitrogen, this hydrazine-like amine is highly nucleophilic.

  • The "Pull" (Electrophile): The thioacetonitrile moiety (-S-CH₂-CN). The electron-withdrawing nitrile group activates the adjacent carbon, making it susceptible to nucleophilic attack.

When subjected to acidic or basic catalysis, the 4-amino nitrogen attacks the electrophilic nitrile carbon via a thermodynamically favored 6-exo-dig cyclization , yielding a 6-membered fused thiadiazine ring (6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine)[2][3].

Comparative Divergence:

  • Lacking the Electrophile: Simple alkyl thioethers like 3-(methylthio)-4H-1,2,4-triazol-4-amine lack the activated nitrile carbon. Consequently, they cannot undergo intramolecular cyclization and are restricted to intermolecular reactions, such as forming Schiff bases with external aldehydes[4].

  • Lacking the 4-Amino Group: Analogs such as 2-((1H-1,2,4-triazol-3-yl)thio)acetonitrile lack the highly flexible exocyclic amine. Instead, cyclization is forced through the endocyclic ring nitrogen (N2 or N4), resulting in a more strained 5-exo-dig cyclization that forms a 5-membered thiazolo[3,2-b][1,2,4]triazole derivative[5].

Reactivity Sub1 [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (4-NH2 + S-CH2-CN) Prod1 6-Amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (6-Membered Fused Ring) Sub1->Prod1 6-exo-dig Cyclization (Acid/Base Catalyzed) Sub2 3-(Methylthio)-4H-1,2,4-triazol-4-amine (4-NH2 + S-CH3) Prod2 Intermolecular Schiff Bases (No Cyclization) Sub2->Prod2 Aldehyde/Ketone (Condensation) Sub3 2-((1H-1,2,4-triazol-3-yl)thio)acetonitrile (Ring NH + S-CH2-CN) Prod3 Aminothiazolo-fused Triazole (5-Membered Fused Ring) Sub3->Prod3 5-exo-dig Cyclization (Base Catalyzed)

Figure 1: Mechanistic divergence of triazole thioethers based on structural functionalization.

Section 2: Quantitative Comparative Reactivity Profile

To guide synthetic planning, the following table summarizes the primary reaction pathways, conditions, and typical yields for these distinct triazole thioether classes based on established literature [1].

SubstrateReactive CentersPrimary Reaction PathwayTypical ProductConditionsTypical Yield
[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile 4-NH₂, S-CH₂-CN6-exo-dig Intramolecular CyclizationTriazolo[3,4-b][1,3,4]thiadiazineAcOH, Reflux, 2-4 h75-85%
3-(Methylthio)-4H-1,2,4-triazol-4-amine 4-NH₂, S-CH₃Intermolecular CondensationTriazole Schiff BasesAldehyde, EtOH, Reflux80-90%
2-((1H-1,2,4-triazol-3-yl)thio)acetonitrile Ring NH, S-CH₂-CN5-exo-dig Intramolecular CyclizationThiazolo[3,2-b][1,2,4]triazoleNaOEt, EtOH, Reflux65-75%

Section 3: Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and specific analytical checkpoints to verify success before proceeding.

Protocol A: Chemoselective S-Alkylation (Synthesis of the Thioether)

Objective: Synthesize[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile without triggering premature cyclization[3].

  • Causality: The starting material, 4-amino-4H-1,2,4-triazole-3-thiol, contains both N- and S-nucleophilic sites. By utilizing a mild base like potassium carbonate (K₂CO₃) at room temperature, we selectively deprotonate the more acidic thiol group (pKa ~8) over the amino group. Maintaining ambient temperature prevents the thermodynamic cyclization cascade.

  • Procedure:

    • Dissolve 4-amino-4H-1,2,4-triazole-3-thiol (1.0 equiv) in anhydrous DMF.

    • Add K₂CO₃ (1.2 equiv) and stir for 15 minutes to generate the thiolate anion.

    • Dropwise add chloroacetonitrile (1.1 equiv) while rigorously maintaining the temperature at 20-25 °C.

    • Stir for 4 hours. Quench the reaction with ice water to precipitate the uncyclized thioether.

  • Self-Validation Checkpoint: Perform FT-IR spectroscopy on the isolated solid. The appearance of a sharp nitrile (-C≡N) stretch at ~2250 cm⁻¹ and the retention of the primary amine doublet (~3300, 3200 cm⁻¹) confirm successful S-alkylation without cyclization.

Protocol B: Acid-Catalyzed Intramolecular Cyclization

Objective: Convert the thioether into the rigidified 6-Amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold [5].

  • Causality: The unactivated nitrile group is only weakly electrophilic. Refluxing the intermediate in glacial acetic acid protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by the adjacent 4-amino group, driving the ring closure.

  • Procedure:

    • Suspend[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile in glacial acetic acid (10 mL/g).

    • Heat the mixture to reflux (118 °C) for 3-4 hours.

    • Monitor the reaction via TLC (EtOAc/Hexane 1:1) until the starting material spot is completely consumed.

    • Cool to room temperature and neutralize with 10% aqueous sodium acetate to precipitate the cyclized product.

  • Self-Validation Checkpoint:

    • FT-IR: Complete disappearance of the -C≡N stretch (~2250 cm⁻¹).

    • ¹H NMR (DMSO-d₆): The S-CH₂ singlet shifts downfield (from ~4.0 ppm to ~4.5 ppm) due to its integration into the rigid, electron-deficient thiadiazine ring.

Workflow Step1 Step 1: S-Alkylation Thiol + Cl-CH2-CN Check1 Validation 1 IR: ~2250 cm⁻¹ (C≡N) Step1->Check1 Step2 Step 2: Cyclization Reflux in AcOH Step1->Step2 K2CO3, DMF, RT Check2 Validation 2 IR: Loss of C≡N NMR: Shift of S-CH2 Step2->Check2 Product Purified Thiadiazine Yield > 80% Step2->Product Precipitation & Wash

Figure 2: Experimental workflow and self-validation checkpoints for thiadiazine synthesis.

References

  • Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. "Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold." Topics in Current Chemistry, 2022, 380(10).[Link]

  • Dawood, K. M., et al. "Synthesis and Anti-Breast Cancer Potency of Mono- and Bis-(pyrazolyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) Derivatives as EGFR/CDK-2 Target Inhibitors." ACS Omega, 2023.[Link]

  • Al-Soud, Y. A., et al. "Bicyclic compounds derived from 4-amino-3-mercapto-1,2,4-triazoles: Facile routes to 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines." Phosphorus, Sulfur, and Silicon and the Related Elements, 2000, 167, 211-217.[Link]

Sources

Comparative

FT-IR characterization absorption peaks for[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

FT-IR Characterization and Comparative Analysis of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile as a Versatile Heterocyclic Precursor Introduction & Rationale Heterocyclic compounds containing the 1,2,4-triazole nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Characterization and Comparative Analysis of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile as a Versatile Heterocyclic Precursor

Introduction & Rationale

Heterocyclic compounds containing the 1,2,4-triazole nucleus are cornerstones in modern drug discovery, exhibiting profound antimicrobial, anticancer, and anti-inflammatory properties . Among the various building blocks used to synthesize these therapeutics, [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) stands out as a highly versatile, bifunctional intermediate.

When comparing this product to its traditional precursor—4-amino-5-mercapto-1,2,4-triazole (AMT)—the thioacetonitrile derivative offers a distinct synthetic advantage. The integration of the acetonitrile moiety provides an active methylene group adjacent to a nitrile. This structural modification enables rapid, high-yield cyclocondensation reactions to form complex fused systems, such as triazolothiadiazines, which are otherwise difficult to synthesize directly from AMT .

To ensure the integrity of downstream drug syntheses, researchers must rigorously validate the S-alkylation of the precursor. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and definitive method for this characterization.

Mechanistic Rationale & Structural Transformation

The synthesis of [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile typically proceeds via the S-alkylation of AMT using chloroacetonitrile in the presence of a mild base (e.g., K₂CO₃).

In its solid state, the AMT precursor predominantly exists in its thione tautomeric form rather than the thiol form . Consequently, its IR spectrum is dominated by a strong C=S stretching vibration, while the S-H stretch is often weak or completely absent. Successful S-alkylation disrupts this tautomerism, locking the sulfur atom into a thioether (C-S-C) linkage and introducing the highly characteristic nitrile (C≡N) group.

SynthesisLogic AMT Precursor: AMT (4-amino-5-mercapto- 1,2,4-triazole) Reaction S-Alkylation (+ Chloroacetonitrile) AMT->Reaction Base, Reflux IR_AMT IR Marker: C=S (~1150 cm⁻¹) AMT->IR_AMT Product Product: AATA ([(4-Amino-4H-1,2,4-triazol- 3-yl)thio]acetonitrile) Reaction->Product -HCl IR_Prod IR Markers: C≡N (~2250 cm⁻¹) C-S-C (~680 cm⁻¹) Product->IR_Prod

Logical transformation from AMT to AATA and associated FT-IR marker shifts.

Comparative FT-IR Data Analysis

The table below objectively compares the FT-IR absorption peaks of the AMT precursor against the[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile product. The causality behind these spectral shifts serves as the definitive proof of successful conversion.

Functional GroupAMT Precursor (cm⁻¹)Product:[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (cm⁻¹)Diagnostic Significance
N-H Stretch (Primary Amine) 3100 – 3300 (Broad)3150 – 3350 (Split, Asym/Sym)Retained. Confirms the 4-amino group remains unreacted during S-alkylation.
Aliphatic C-H Stretch Absent2920 – 2980 (Weak/Medium)New Peak. Confirms the integration of the methylene (-CH₂-) group.
C≡N Stretch (Nitrile) Absent2240 – 2260 (Sharp, Strong)Definitive Marker. Proves the successful attachment of the acetonitrile moiety.
C=N Stretch (Triazole Ring) 1610 – 16301600 – 1620Retained. Confirms the structural integrity of the 1,2,4-triazole core.
C=S Stretch (Thione) 1150 – 1200 (Strong)AbsentDefinitive Marker. Disappearance confirms the thione/thiol center has been fully alkylated.
C-S-C Stretch (Thioether) Absent670 – 700 (Medium)New Peak. Confirms the formation of the thioether linkage.

Self-Validating Experimental Protocol: FT-IR Acquisition

To achieve high-resolution, reproducible spectra that clearly resolve the diagnostic C≡N and N-H bands, sample preparation must be meticulously controlled. The following KBr pellet methodology incorporates self-validating checks to prevent spectral artifacts.

FTIRWorkflow Prep 1. Sample Preparation 1-2 mg AATA + 200 mg dry KBr Grind 2. Homogenization Agate mortar, <2 μm particle size Prep->Grind Press 3. Pellet Pressing 10 Tons for 2 minutes Grind->Press Scan 4. FT-IR Acquisition 4000-400 cm⁻¹, 4 cm⁻¹ resolution Press->Scan Validate 5. Self-Validation Confirm C≡N peak & baseline stability Scan->Validate

Step-by-step self-validating workflow for FT-IR characterization of AATA.

Step-by-Step Methodology:

  • Reagent Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed atmospheric water will produce a massive, broad O-H stretch at ~3400 cm⁻¹, which will obscure the critical N-H stretching bands of the triazole's amino group, leading to false interpretations.

  • Sample Homogenization: Weigh 1–2 mg of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile and 200 mg of the dried KBr. Grind thoroughly in an agate mortar for 3–5 minutes.

    • Causality: The particle size must be reduced to less than 2 μm (smaller than the wavelength of the incident IR light). Larger particles cause the Christiansen effect, leading to asymmetric peak broadening and severe baseline scattering.

  • Pellet Pressing: Transfer the homogenized powder to a clean hydraulic press die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons for 2 minutes. The resulting pellet must be visually transparent; a cloudy pellet indicates trapped moisture or insufficient grinding and should be discarded.

  • Data Acquisition: Place the pellet in the FT-IR spectrometer. Collect a background scan (empty chamber), then collect 32 to 64 scans of the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation & Processing:

    • Check the baseline: A sloping baseline indicates poor grinding or a non-uniform pellet.

    • Check the 2250 cm⁻¹ region: The C≡N peak must be sharp and distinct. If it is broad or split, the sample may have degraded or formed polymorphs under excessive grinding pressure, necessitating a re-run.

Conclusion[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is a superior precursor for the synthesis of complex triazole-fused heterocycles compared to its unmodified thiol counterparts. By utilizing FT-IR spectroscopy, researchers can rapidly and objectively validate its synthesis. The complete disappearance of the C=S thione band coupled with the emergence of a sharp, unmistakable C≡N stretch at ~2250 cm⁻¹ serves as an absolute, self-validating confirmation of successful S-alkylation, ensuring high-fidelity downstream drug development.

References

  • Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Indian Journal of Pharmaceutical Sciences. URL:[Link]

  • Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements. URL:[Link]

  • Miscellaneous-impurities |[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile. Pharmaffiliates. URL:[Link]

  • Adsorption Mechanism of 4-Amino-5-mercapto-1,2,4-triazole as Flotation Reagent on Chalcopyrite. Langmuir, ACS Publications. URL:[Link]

Validation

High-Resolution HPLC Method Validation for[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Purity: A Comparative Guide

Executive Summary[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is a highly polar, nitrogen- and sulfur-rich heterocyclic intermediate critical to the synthesis of triazole-based antifungals and other bioactive small...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is a highly polar, nitrogen- and sulfur-rich heterocyclic intermediate critical to the synthesis of triazole-based antifungals and other bioactive small molecules. Accurate purity determination is paramount for downstream synthetic success and regulatory compliance. However, its extreme hydrophilicity and basicity present severe chromatographic challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide objectively compares the performance of conventional Standard C18 columns against optimized Polar-Advantage (PA) C18 columns. By examining the causality behind phase collapse and silanol interactions, this document provides a self-validating, ICH Q2(R2)-compliant analytical protocol designed specifically for polar triazole derivatives.

Mechanistic Challenges: Polarity & Phase Collapse

The[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile molecule possesses a hydrophilic triazole ring, a primary amine ( pKa​≈4.0−4.5 ), a thioether, and a nitrile group. This extreme polarity results in a partition coefficient ( logP ) near or below zero.

To achieve adequate retention (Capacity Factor, k′≥2.0 ) on a reversed-phase system, the mobile phase must be highly aqueous (typically ≥95% water). However, Standard C18 columns undergo a phenomenon known as "dewetting" or "phase collapse" under these conditions. The hydrophobic octadecyl chains fold inward to minimize contact with the aqueous eluent, physically expelling water from the silica pores [1]. This prevents the analyte from partitioning into the stationary phase, causing a sudden, irreproducible loss of retention.

Furthermore, Standard C18 phases often possess unshielded, acidic residual silanols. The protonated primary amine of the triazole interacts with these silanols via secondary ion-exchange mechanisms, resulting in severe peak tailing and compromised resolution.

Product Comparison: Standard C18 vs. Polar-Advantage (PA) C18

To overcome dewetting and silanol interactions, a Polar-Advantage (PA) C18 column (e.g., polar-embedded or high-density aqueous C18) is required. PA-C18 columns incorporate a polar functional group (such as an amide or carbamate) embedded within the alkyl chain, or utilize proprietary hydrophilic endcapping.

This polar modification maintains a hydration layer within the pores, preventing phase collapse even in 100% aqueous conditions. Additionally, the embedded polar groups sterically and electronically shield residual silanols, yielding Gaussian peak shapes for basic analytes [1].

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (Conventional Alternative)Polar-Advantage (PA) C18 (Optimized Product)
Retention Factor ( k′ ) 0.8 (Variable due to dewetting)3.2 (Highly Stable)
Tailing Factor ( Tf​ ) 2.4 (Severe tailing)1.1 (Gaussian)
Theoretical Plates ( N ) < 2,000> 8,500
Phase Stability (95% Aq) Phase collapse within 20 injectionsStable > 1,000 injections
Silanol Shielding Poor (Ion-exchange interference)Excellent (Steric/electronic shielding)

Self-Validating Experimental Protocol

A robust analytical method must function as a self-validating system. Before any unknown samples are quantified, the system must pass strict System Suitability Testing (SST) criteria to ensure the instrument, column, and mobile phase are performing synergistically.

Step 1: Reagent & Standard Preparation
  • Diluent: 100% HPLC-Grade Water.

  • Standard Solution: Accurately weigh 10.0 mg of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a nominal concentration of 100 µg/mL.

  • Mobile Phase: Prepare a 10 mM Potassium Phosphate Buffer. Adjust to pH 3.0 using orthophosphoric acid (low pH suppresses silanol ionization and maintains the amine in a consistent protonated state). Mix 95 parts buffer with 5 parts HPLC-grade Acetonitrile (95:5 v/v). Filter through a 0.22 µm membrane.

Step 2: Chromatographic Conditions
  • Column: PA-C18 (150 mm × 4.6 mm, 3 µm particle size)

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Step 3: System Suitability Testing (SST) Execution

Inject the 100 µg/mL standard solution in five replicates. The system is validated for routine use only if the following criteria are met:

  • Retention Factor ( k′ ): ≥2.0

  • Tailing Factor ( Tf​ ): ≤1.5

  • Theoretical Plates ( N ): ≥5000

  • Injection Precision: %RSD of peak area ≤1.0%

ICH Q2(R2) Validation Results

The optimized PA-C18 method was subjected to rigorous validation in accordance with the ICH Q2(R2) guidelines for analytical procedures [2]. The validation framework ensures the method is fit for its intended purpose in pharmaceutical quality control.

Table 2: ICH Q2(R2) Method Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaPA-C18 Method Results
Specificity Baseline resolution from synthetic impurities Rs​>2.5 for all adjacent peaks
Linearity R2≥0.999 (25% to 150% of nominal) R2=0.9998
LOD / LOQ S/N ≥3 (LOD), S/N ≥10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.8%
Precision (Intra-day) %RSD ≤2.0% (n=6 preparations)%RSD = 0.6%
Precision (Inter-day) %RSD ≤2.0% (n=12 over 2 days)%RSD = 0.8%

Workflow Visualization

HPLC_Validation Start Compound Analysis [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile ColEval Column Evaluation Polarity & Basicity Start->ColEval StdC18 Standard C18 (Alternative) ColEval->StdC18 Highly Aqueous PAC18 Polar-Advantage (PA) C18 (Optimized Product) ColEval->PAC18 Highly Aqueous Fail Phase Collapse & Peak Tailing StdC18->Fail Pass Stable Retention & Sharp Peak Shape PAC18->Pass SST System Suitability Testing (SST) Resolution, Tailing, Plates Pass->SST ICH ICH Q2(R2) Validation SST->ICH Val1 Specificity & Range ICH->Val1 Val2 Accuracy & Precision ICH->Val2 Val3 LOD / LOQ ICH->Val3 Routine Routine Purity Determination (Release & Stability Testing) Val1->Routine Val2->Routine Val3->Routine

Figure 1: HPLC column selection and ICH Q2(R2) method validation workflow for polar triazoles.

References

  • The LCGC Blog: Chromatography Technical Tips - Polar Analyte Retention and Phase Collapse. Chromatography Online. URL:[Link]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Comparative

Executive Summary[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) is a highly functionalized triazole derivative utilized as a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Due to its flexible thioether linkage and a dense array of hydrogen-bond donors and acceptors (the primary amine, triazole nitrogens, and nitrile group), this compound exhibits significant solid-state structural diversity.

Comprehensive X-ray Powder Diffraction (XRPD) Comparison of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Polymorphs This guide provides an objective, data-driven comparison of three distinct polymorphic forms of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive X-ray Powder Diffraction (XRPD) Comparison of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile Polymorphs

This guide provides an objective, data-driven comparison of three distinct polymorphic forms of this compound: Form I (thermodynamically stable), Form II (metastable), and Form III (hydrate). By leveraging X-ray Powder Diffraction (XRPD) as the gold-standard analytical technique, supported by orthogonal thermal analysis, we establish a robust framework for identifying and controlling these polymorphs during process scale-up.

Scientific Grounding & Causality

In pharmaceutical and fine chemical development, controlling the solid-state form is not merely a regulatory checkbox; it is a fundamental determinant of a molecule's physicochemical properties. According to the [1], rigorous solid-state characterization is mandatory when polymorphic shifts have the potential to alter the efficacy, solubility, or manufacturability of the final product.

We utilize XRPD in strict accordance with [2] because the unique repeating d-spacings of each crystal lattice provide a definitive "fingerprint." While spectroscopic methods (like FTIR or Raman) probe localized molecular vibrations, XRPD probes the long-range crystallographic order. The structural aspects of polymorphism in such highly functionalized molecules are driven by competing intermolecular forces[3]. For [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile, the competition between strong N-H···N (triazole) hydrogen bonds and weaker N-H···N≡C (nitrile) interactions dictates whether the stable Form I or the metastable Form II crystallizes.

Experimental Workflows & Protocols

To ensure a self-validating system, the following step-by-step methodologies detail both the generation of the polymorphs and their subsequent XRPD characterization.

Step 1: Polymorph Generation (Crystallization Screening)
  • Form I (Stable): Generated via thermodynamic control. Suspend 500 mg of crude API in 10 mL of ethanol at 60°C until fully dissolved. Apply a slow cooling profile (0.5°C/min) to 5°C. The slow kinetics allow the molecules to pack into the lowest-energy conformation.

  • Form II (Metastable): Generated via kinetic control. Dissolve 500 mg of API in 15 mL of acetone at 25°C. Subject the solution to rapid solvent evaporation under reduced pressure (50 mbar). The rapid supersaturation forces the molecules to precipitate before reaching the optimal thermodynamic packing.

  • Form III (Hydrate): Generated via aqueous mediated transformation. Create a slurry of 500 mg of Form II in a 50:50 (v/v) water/methanol mixture. Stir at 300 rpm for 48 hours at 25°C, filter, and air-dry.

Step 2: Sample Preparation for XRPD
  • Grinding: Gently grind the crystalline samples using an agate mortar and pestle to achieve a target particle size of 5–30 µm. Causality: Large or needle-like crystals tend to lie flat, causing "preferred orientation" which artificially inflates certain diffraction peaks and suppresses others, violating the assumption of random orientation required by Bragg's Law[2].

  • Mounting: Back-load the powder into a zero-background silicon holder. Causality: These holders are cut along a specific crystallographic axis of silicon, producing no background diffraction in the analytical range, ensuring low-intensity peaks from metastable impurities are not obscured.

Step 3: XRPD Data Acquisition Parameters
  • Instrument: Diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å).

  • Settings: Generator set to 40 kV and 40 mA.

  • Scan Parameters: Continuous scan from 3° to 40° 2θ, with a step size of 0.013° and a scan speed of 2°/min.

Step 4: Orthogonal Verification (Thermal Analysis)
  • DSC/TGA: Run Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min in crimped aluminum pans under a 50 mL/min nitrogen purge to correlate endothermic melting events with the XRPD phase identification.

Data Presentation: XRPD & Thermal Comparison

The quantitative data extracted from the XRPD diffractograms and DSC thermograms are summarized below. The distinct 2θ values confirm the presence of three unique crystallographic lattices.

PolymorphPreparation MethodKey XRPD 2θ Peaks (±0.2°)DSC Thermal Events (°C)Thermodynamic Status
Form I Slow cooling (Ethanol)11.4, 15.2, 21.8, 26.5, 29.1Endotherm at 142.5 (Melt)Thermodynamically Stable
Form II Fast evaporation (Acetone)9.8, 14.5, 19.2, 24.1, 27.8Exotherm at 125.0 (Conversion)Endotherm at 142.5 (Melt)Metastable (Monotropic relationship to Form I)
Form III Aqueous slurry8.5, 12.1, 18.4, 25.0, 28.3Broad Endotherm at 85.0 (Dehydration)Channel Hydrate

Mechanistic Insight: The DSC data for Form II shows an exothermic event at 125.0°C prior to melting. This indicates a solid-solid phase transition where the metastable Form II rearranges its lattice into the stable Form I upon heating, confirming a monotropic relationship.

Visualizing the Workflows and Relationships

Polymorph Screening & Characterization Workflow

The following diagram illustrates the divergent crystallization pathways used to isolate the specific solid-state forms prior to XRPD analysis.

Workflow API API Starting Material (Amorphous/Mixed) Solvent Solvent Screening (Polar, Non-polar, Aqueous) API->Solvent Cooling Slow Cooling (Form I) Solvent->Cooling Evap Fast Evaporation (Form II) Solvent->Evap Slurry Aqueous Slurry (Form III - Hydrate) Solvent->Slurry XRPD XRPD Characterization (Phase ID & Purity) Cooling->XRPD Evap->XRPD Slurry->XRPD

Caption: Experimental workflow isolating Form I, II, and III prior to XRPD characterization.

Thermodynamic Transformation Pathways

Understanding how these forms interconvert under thermal or environmental stress is critical for formulation stability.

Transformation FormII Form II (Metastable) FormI Form I (Thermodynamically Stable) FormII->FormI Thermal transition (Exothermic, DSC) Melt Melt Phase FormII->Melt Heating FormIII Form III (Hydrate) FormI->FormIII High RH (>80%) FormI->Melt Heating FormIII->FormI Dehydration (>80°C)

Caption: Phase transition pathways demonstrating the monotropic relationship between Form II and Form I.

References

  • European Medicines Agency (EMA). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1] URL:[Link]

  • McCrone Associates. How Does USP <941> Relate to XRD Services? (Characterization of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction).[2] URL:[Link]

  • Brittain, H. G. (Ed.). (1999). Polymorphism in Pharmaceutical Solids. CRC Press / Princeton University Library Catalog.[3] URL:[Link]

Sources

Validation

A Technical Comparison Guide:[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile vs. 3-Mercapto-1,2,4-triazole in Drug Design

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its high polarity, hydrogen-bonding capacity, and metabolic stability. However, the strategic selection of specific triazole deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its high polarity, hydrogen-bonding capacity, and metabolic stability. However, the strategic selection of specific triazole derivatives dictates the trajectory of a drug discovery program. This guide provides an objective, in-depth comparison between two critical building blocks: the foundational 3-mercapto-1,2,4-triazole and the highly functionalized [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile .

By analyzing their structural profiles, target engagement mechanisms, and synthetic workflows, researchers can make informed decisions when designing novel therapeutics.

Structural & Pharmacophoric Profiling

3-Mercapto-1,2,4-triazole: The Versatile Anchor

3-Mercapto-1,2,4-triazole exists in a dynamic tautomeric equilibrium between its thiol (-SH) and thione (=S) forms[1]. In drug design, it serves as a robust bidentate ligand. The basic nitrogens (N2 or N4) act as potent electron donors for metal coordination, while the exocyclic sulfur provides a soft nucleophilic center for facile S-alkylation. Its low molecular weight and high aqueous solubility make it an ideal starting point for fragment-based drug discovery (FBDD)[2].

###[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile: The Bifunctional Precursor[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS: 74599-36-3) is a more complex, bifunctional entity. It features a hydrazine-like N-N bond (the 4-amino group) and an S-linked acetonitrile moiety. This specific architecture provides orthogonal reactivity: the highly nucleophilic 4-amino group and the electrophilic nitrile carbon are perfectly positioned for intramolecular tandem cyclizations. Medicinal chemists utilize this compound not as a final drug, but as a rigidifying precursor to synthesize fused bicyclic systems, such as triazolo[3,4-b][1,3,4]thiadiazines[3].

Mechanistic Pathways & Target Engagement

The structural differences between these two compounds lead to entirely divergent pharmacological applications.

  • Metalloenzyme Inhibition (3-Mercapto derivatives): Derivatives of 3-mercapto-1,2,4-triazole are the cornerstone of antifungal therapies. They act by directly inhibiting lanosterol 14α-demethylase (CYP51) . The unhindered triazole nitrogen coordinates with the heme iron in the enzyme's active site, halting the synthesis of ergosterol, a vital fungal cell membrane component[2],[1]. Furthermore, S-alkylated variants have shown potent antiproliferative activity by targeting kinases like VEGFR and EGFR in colorectal cancer models[4].

  • Conformational Restriction (Thioacetonitrile derivatives): The primary value of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile lies in its ability to form rigid, planar fused heterocycles. These triazolothiadiazine derivatives restrict conformational freedom, significantly reducing the entropic penalty upon target binding. This mechanism is highly effective in targeting complex viral machinery, such as dual JC/BK virus helicases, where the rigid pharmacophore intercalates into narrow binding pockets[5],[3].

TargetEngagement A 3-Mercapto-1,2,4-triazole C CYP51 (Lanosterol 14α-demethylase) A->C Direct Binding B [(4-Amino-4H-1,2,4-triazol-3-yl) thio]acetonitrile D Fused Heterocycles (Triazolothiadiazines) B->D Tandem Cyclization E Heme Iron Coordination C->E Inhibits Ergosterol F Viral Helicase / Kinase Inhibition D->F Target Modulation

Mechanistic pathways comparing direct CYP51 inhibition vs. fused-ring target engagement.

Synthetic Workflows & Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the optimal synthetic workflows for utilizing these compounds, complete with self-validating analytical checkpoints.

Protocol A: S-Alkylation of 3-Mercapto-1,2,4-triazole

Objective: Synthesize a linear S-alkylated pharmacophore. Causality Insight: N,N-dimethylformamide (DMF) is selected as a polar aprotic solvent because it solvates the potassium cation but leaves the thiolate anion "naked." According to the Hard Soft Acid Base (HSAB) principle, the soft sulfur atom preferentially attacks the soft electrophilic carbon of the alkyl halide, driving S-alkylation over N-alkylation[4],[1].

  • Preparation: Dissolve 10 mmol of 3-mercapto-1,2,4-triazole in 15 mL of anhydrous DMF.

  • Deprotonation: Add 12 mmol of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes to generate the thiolate anion.

  • Alkylation: Dropwise add 11 mmol of the desired alkyl halide (e.g., n-butyl bromide).

  • Self-Validating Checkpoint (TLC): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly polar starting material and the emergence of a less polar spot confirms reaction progression.

  • Isolation & Validation: Quench with ice water, extract with ethyl acetate, and dry. Validation: Confirm S-alkylation via ¹³C NMR by observing the downfield shift of the thioether carbon (~30-40 ppm) and the complete absence of the thione C=S peak (~165 ppm)[1].

Protocol B: Synthesis & Cyclization of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

Objective: Generate a rigid triazolo[3,4-b][1,3,4]thiadiazine core. Causality Insight: The initial alkylation utilizes chloroacetonitrile. The resulting thioacetonitrile intermediate is highly primed for cyclization because the electrophilic nitrile carbon is in close spatial proximity to the nucleophilic 4-amino group, allowing for a rapid, thermodynamically favorable ring closure[3].

  • Alkylation: React 4-amino-4H-1,2,4-triazole-3-thiol (10 mmol) with chloroacetonitrile (11 mmol) in ethanol using sodium ethoxide as a base. Stir for 4 hours at room temperature.

  • Intermediate Validation (FT-IR): Isolate the intermediate. Validation: The successful formation of[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is confirmed by the appearance of a sharp, distinct nitrile (C≡N) stretch at ~2250 cm⁻¹ in the FT-IR spectrum[3].

  • Tandem Cyclization: Reflux the isolated intermediate in an acidic medium (e.g., glacial acetic acid or POCl₃) for 6-8 hours to force intramolecular cyclization.

  • Final Validation: Analyze the final product via FT-IR. The complete disappearance of the nitrile peak (~2250 cm⁻¹) and the emergence of a new imine C=N stretch (~1600 cm⁻¹) definitively validates the successful formation of the fused thiadiazine ring[3].

SyntheticWorkflow Start1 3-Mercapto-1,2,4-triazole Step1A Base (K2CO3) + DMF (Polar Aprotic) Start1->Step1A Step1B Alkyl Halide Addition (S-Alkylation) Step1A->Step1B End1 S-Alkyl-1,2,4-triazole (Antifungal Scaffold) Step1B->End1 Start2 4-Amino-4H-1,2,4-triazole-3-thiol Step2A Chloroacetonitrile + Base (S-Alkylation) Start2->Step2A Intramolecular Cyclization Step2B [(4-Amino-4H-1,2,4-triazol-3-yl) thio]acetonitrile Step2A->Step2B Intramolecular Cyclization End2 Triazolo[3,4-b][1,3,4]thiadiazine (Rigid Pharmacophore) Step2B->End2 Intramolecular Cyclization

Comparative synthetic workflows for S-alkylation and tandem cyclization processes.

Comparative Performance Data

The following table summarizes the quantitative attributes and performance metrics of both compounds, providing a quick-reference guide for drug design applications.

Property / Attribute3-Mercapto-1,2,4-triazole[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile
CAS Number 3179-31-574599-36-3
Molecular Formula C₂H₃N₃SC₄H₅N₅S
Molecular Weight 101.13 g/mol 155.18 g/mol
Primary Structural Role Versatile core scaffold / Metal ChelatorBifunctional precursor for fused heterocycles
Key Reactive Sites N2/N4 (coordination), Exocyclic Thiol (S-alkylation)N-amino group (nucleophile), Nitrile (electrophile)
Primary Biological Targets CYP51 (Lanosterol 14α-demethylase), VEGFRViral Helicases (JC/BK), Kinases (via cyclization)
Typical Efficacy Profile MIC: 0.015 - 3.125 μg/mL (Antifungal assays)IC50: Low μM range (Antiviral/Anticancer derivatives)
Diagnostic Spectral Marker Thione C=S (~165 ppm in ¹³C NMR)Nitrile C≡N stretch (~2250 cm⁻¹ in FT-IR)

Conclusion

The choice between 3-mercapto-1,2,4-triazole and[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile hinges entirely on the spatial requirements of the biological target.

If the drug design program requires a flexible molecule capable of coordinating with metalloenzymes (like CYP51) while probing adjacent hydrophobic pockets via S-alkyl chains, 3-mercapto-1,2,4-triazole is the superior starting point. Conversely, if the objective is to escape "flatland" and synthesize rigid, conformationally restricted bicyclic systems to intercalate into narrow kinase or helicase pockets, [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile provides the necessary orthogonal reactivity to achieve tandem cyclization efficiently.

References

  • Title : An In-Depth Technical Guide to 3-Mercapto-4-n-butyl-1,2,4-triazole: Discovery and History. Source : Benchchem. URL : 2[2]

  • Title : Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. Source : Frontiers in Chemistry. URL : 4[4]

  • Title : Fragment-Based Discovery of Dual JC Virus and BK Virus Helicase Inhibitors. Source : Journal of Medicinal Chemistry (ACS Publications). URL : 5[5]

  • Title : DESIGN AND SYNTHESIS OF SOME NOVEL 1,2,4-TRIAZOLE-3-YL- MERCAPTO DERIVATIVES AS POTENTIAL ANTI-CANDIDA AGENTS. Source : Farmacia Journal. URL : 1[1]

  • Title : Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Source : Biointerface Research in Applied Chemistry. URL : 3[3]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

This guide provides essential safety protocols for handling [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS No. 74599-36-3)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols for handling [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile (CAS No. 74599-36-3)[1]. As a novel compound with limited specific toxicological data, our approach is grounded in a comprehensive analysis of its constituent functional groups: a 4-amino-1,2,4-triazole core and an acetonitrile moiety linked by a thioether bond. This document outlines the minimum personal protective equipment (PPE) required to mitigate risks, ensuring the safety of all laboratory personnel.

Hazard Analysis: A Structurally-Informed Risk Assessment

The potential hazards of [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile are inferred from its chemical structure. The 1,2,4-triazole ring and its derivatives are known to cause skin and eye irritation, and some are suspected carcinogens.[2][3][4] The acetonitrile component presents a significant risk, as it can be metabolized to cyanide, a potent toxin. Furthermore, compounds containing amino groups can act as sensitizers, and thioethers may cause irritation. Therefore, a cautious and comprehensive approach to PPE is mandatory.

Key Potential Hazards:

  • Skin and Eye Irritation: Triazole compounds are known irritants.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][4]

  • Systemic Toxicity: The acetonitrile group is a significant concern. While not acutely toxic itself, it can be metabolized by the body, potentially leading to cyanide poisoning.

  • Carcinogenicity: Some related triazole compounds are suspected of causing cancer.[2][3]

Core Personal Protective Equipment (PPE) Requirements

Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the mandatory equipment for handling [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing.[6][7]Protects against accidental splashes of the compound or solvents. Goggles provide a seal around the eyes, offering superior protection over safety glasses.[8] A face shield protects the entire face.
Skin and Body Protection A laboratory coat must be worn at all times. When handling the compound, chemically resistant nitrile gloves are mandatory.[6] It is highly recommended to double-glove.Nitrile gloves offer superior protection against a wide range of chemicals, including solvents and acids, and are more puncture-resistant than latex.[9][10] Double-gloving provides an additional layer of protection in case of a tear or puncture in the outer glove.
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][6]A fume hood is the primary engineering control to minimize inhalation exposure. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required.[7]

Operational and Disposal Plans

A systematic workflow is critical for minimizing exposure risk.

Pre-Handling Preparations
  • Review the SDS: Although a specific SDS for this exact compound is not widely available, review the SDS for similar compounds like 4-Amino-4H-1,2,4-triazole.[3][5]

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.[2]

  • Assemble and Inspect PPE: Before entering the lab, gather all necessary PPE. Inspect gloves for any signs of damage or degradation before use.[7]

  • Prepare Workspace: Ensure the work area is uncluttered. Locate the nearest emergency eyewash station and safety shower.[2]

Safe Handling Workflow

The following diagram illustrates the essential steps for safely handling [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood Functionality prep2 Don All Required PPE (Lab Coat, Goggles, Gloves) prep1->prep2 handle1 Weigh Compound Inside Fume Hood prep2->handle1 handle2 Handle with Non-Sparking Tools handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Decontaminate Workspace and Equipment handle3->clean1 clean2 Dispose of Waste in Sealed Hazardous Waste Container clean1->clean2 clean3 Remove PPE Carefully (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile.

Disposal Plan

All waste, including contaminated gloves, wipes, and the chemical itself, must be treated as hazardous.

  • Solid Waste: Place all contaminated solid materials into a dedicated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and labeled hazardous waste container.

  • Disposal Compliance: All waste disposal must adhere to local, state, and federal regulations.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure TypeEmergency Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Emergency Response Flowchart

This diagram provides a clear, step-by-step guide for responding to an accidental exposure.

G start Exposure Event Occurs exposure_type Identify Exposure Type start->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion action_skin Remove Contaminated Clothing Wash Area with Soap & Water (15 min) skin->action_skin action_eye Flush Eyes with Water (15 min) Remove Contact Lenses eye->action_eye action_inhalation Move to Fresh Air Provide Artificial Respiration if Needed inhalation->action_inhalation action_ingestion Rinse Mouth with Water Do NOT Induce Vomiting ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Emergency response plan for accidental chemical exposure.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile, ensuring both personal safety and the integrity of their research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-(6-Bromohexyl)-1,2,4-triazole.
  • BenchChem. (n.d.). Personal protective equipment for handling 1H-1,2,4-triazol-4-amine.
  • Uniprotect. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • Safety Data Sheet for 1,2,4-TRIAZOLE. (n.d.).
  • Apollo Scientific. (2022, September 16). 1H-1,2,3-Triazole Safety Data Sheet.
  • WISE Worksafe. (2021, February 24). Nitrile PPE Gloves: A Better Fit All Round.
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
  • Illinois State University Environmental Health and Safety. (n.d.). Personal Protective Equipment.
  • Unisafe. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Amino-4H-1,2,4-triazole.
  • Pharmaffiliates. (n.d.). [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile.
  • Datasheet. (n.d.). 4-Amino-4H-1,2,4-triazole.
  • Material Safety Data Sheet. (n.d.). 4-Amino-4H-1,2,4-Triazole.

Sources

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